molecular formula C11H15Cl B024749 4-tert-Butylbenzyl chloride CAS No. 19692-45-6

4-tert-Butylbenzyl chloride

Cat. No.: B024749
CAS No.: 19692-45-6
M. Wt: 182.69 g/mol
InChI Key: WAXIFMGAKWIFDQ-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl chloride is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
The exact mass of the compound p-tert-Butylbenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXIFMGAKWIFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066516
Record name p-tert-Butylbenzyl chloride
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Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19692-45-6
Record name 4-tert-Butylbenzyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-tert-Butylbenzyl chloride
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Record name p-(tert-butyl)-alpha-chlorotoluene
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

4-tert-Butylbenzyl chloride CAS number 19692-45-6 specifics.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylbenzyl Chloride (CAS: 19692-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS number 19692-45-6) is a pivotal organic compound, serving as a versatile intermediate in the synthesis of a wide range of high-value chemicals.[1] Its unique molecular structure, featuring a benzyl chloride backbone substituted with a bulky tert-butyl group, imparts specific chemical properties that are highly valuable in organic synthesis.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key applications in pharmaceutical and agrochemical industries, and essential safety information.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.[1][3] The presence of the hydrophobic tert-butyl group results in limited solubility in water, while it demonstrates good solubility in common organic solvents.[3][4] Its benzylic chloride functional group makes it a reactive species, particularly in nucleophilic substitution reactions.[3][5]

PropertyValue
CAS Number 19692-45-6
Molecular Formula C₁₁H₁₅Cl[3]
Molecular Weight 182.69 g/mol [4]
IUPAC Name 1-(chloromethyl)-4-(tert-butyl)benzene
Synonyms 4-(tert-Butyl)-α-chlorotoluene, 1-Chloromethyl-4-tert-butylbenzene[6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 101-105 °C at 7 mmHg[6][8]
Density 0.945 g/mL at 25 °C[6][8]
Refractive Index (n20/D) 1.521[6][8]
Solubility Slightly soluble in water[4][8]

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound is achieved through the chloromethylation of tert-butylbenzene. This electrophilic aromatic substitution involves reacting tert-butylbenzene with a source of formaldehyde and hydrogen chloride, typically in the presence of an acid catalyst.

Synthesis_Mechanism cluster_reactants Reactants tert_butylbenzene tert-Butylbenzene catalyst Acid Catalyst (e.g., H₂SO₄) formaldehyde_hcl Formaldehyde + HCl formaldehyde_hcl->catalyst product This compound catalyst->product Chloromethylation

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a common method for synthesizing this compound, adapted from established industrial processes.[9][10]

Materials:

  • tert-Butylbenzene (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Concentrated Hydrochloric Acid (36%)

  • Concentrated Sulfuric Acid (98%) or another suitable catalyst

  • Dichloromethane (for extraction)

  • 5% Sodium Bicarbonate solution (for washing)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add tert-butylbenzene.

  • Reagent Addition: With vigorous stirring, add paraformaldehyde and concentrated sulfuric acid.

  • Chloromethylation: Heat the mixture in a water bath to 70-75°C.[9][10] Slowly add concentrated hydrochloric acid through the addition funnel. Maintain the reaction temperature for 12-14 hours.[9]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield high-purity this compound.[10]

Experimental_Workflow start 1. Combine tert-Butylbenzene, Paraformaldehyde, & H₂SO₄ heat 2. Heat to 70-75°C start->heat add_hcl 3. Add conc. HCl & React for 12-14 hours heat->add_hcl cool 4. Cool to Room Temperature add_hcl->cool extract 5. Separate Organic Layer cool->extract wash 6. Wash with H₂O, NaHCO₃, & Brine extract->wash dry 7. Dry with Anhydrous MgSO₄ wash->dry purify 8. Filter, Evaporate Solvent, & Vacuum Distill dry->purify product Pure 4-tert-Butylbenzyl Chloride purify->product

Caption: Experimental workflow for synthesis.

Applications in Research and Drug Development

This compound is a cornerstone intermediate, not a final active ingredient. Its value lies in providing a reactive handle (the chloromethyl group) to introduce the lipophilic 4-tert-butylbenzyl moiety into larger, more complex molecules.

  • Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents.[2] Its applications include the development of antiallergic drugs, analgesics, and vanilloid receptor agonists.[2][5] It has also been identified as an intermediate in preparing potential agents against lung cancer cells.[11]

  • Agrochemicals: In the agrochemical industry, it is used to produce pesticides, such as the acaricide Pyridaben.[1][9]

  • Fragrances and Flavors: The compound serves as a precursor in the synthesis of fragrance ingredients, including α-methyl-p-tert-butyl phenylpropionaldehyde (Lilial).[1][9]

Applications cluster_pharma cluster_agro cluster_fragrance intermediate 4-tert-Butylbenzyl Chloride pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro fragrance Fragrances intermediate->fragrance p1 Antiallergics pharma->p1 p2 Analgesics pharma->p2 p3 Oncology Agents pharma->p3 a1 Pesticides (Pyridaben) agro->a1 f1 Perfume Ingredients fragrance->f1

Caption: Major application pathways for the intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[7][12] It is also a lachrymator, meaning it can cause tearing.[7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood.[3] Avoid breathing mists or vapors.[7]

  • Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[7] It should be stored in a corrosives-designated area.[6]

In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] Always consult the Safety Data Sheet (SDS) before use.[13]

References

Molecular structure and weight of 1-Chloromethyl-4-tert-butylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Chloromethyl-4-tert-butylbenzene, a key organic intermediate. It details the compound's molecular structure, physicochemical properties, and a representative synthetic protocol, designed for professionals in chemical research and drug development.

Core Molecular and Physical Data

1-Chloromethyl-4-tert-butylbenzene, also widely known as 4-tert-butylbenzyl chloride, is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a tert-butyl group and a chloromethyl group at the para (1 and 4) positions. The presence of the reactive chloromethyl group makes it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The key quantitative properties of 1-Chloromethyl-4-tert-butylbenzene are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 1-(tert-Butyl)-4-(chloromethyl)benzene[2]
Synonyms This compound, p-tert-Butyl-α-chlorotoluene[2]
CAS Number 19692-45-6[2][3]
Molecular Formula C₁₁H₁₅Cl[2]
Molecular Weight 182.69 g/mol [2][3]
Density 0.945 g/mL at 25 °C[3][4][5]
Boiling Point 101-105 °C at 7 mmHg[3][4][5]
Refractive Index 1.521 (at 20 °C)[3][4]
SMILES CC(C)(C)c1ccc(CCl)cc1[3][5]
InChI Key WAXIFMGAKWIFDQ-UHFFFAOYSA-N[2]

Molecular Structure Visualization

The two-dimensional chemical structure of 1-Chloromethyl-4-tert-butylbenzene is depicted below. This diagram illustrates the para-substitution pattern of the tert-butyl and chloromethyl groups on the central benzene ring.

molecular_structure cluster_benzene cluster_substituents C1 C C2 C C1->C2 C3 C C4 C C_tert_butyl C C1->C_tert_butyl C2->C3 C5 C C3->C4 C4->C5 CH2 CH₂ C4->CH2 C6 C C5->C6 C6->C1 CH3_1 CH₃ C_tert_butyl->CH3_1 CH3_2 CH₃ C_tert_butyl->CH3_2 CH3_3 CH₃ C_tert_butyl->CH3_3 Cl Cl CH2->Cl

Caption: Molecular Structure of 1-Chloromethyl-4-tert-butylbenzene.

Experimental Protocols

1-Chloromethyl-4-tert-butylbenzene is a versatile reagent used in a variety of organic transformations, primarily as an alkylating agent to introduce the 4-tert-butylbenzyl group into molecules.[6] Its synthesis can be achieved through several established methods. Below is a representative experimental protocol for its synthesis via the chlorination of 4-tert-butylbenzyl alcohol.

Synthesis via Chlorination of 4-tert-butylbenzyl alcohol

This common laboratory method involves the conversion of the primary alcohol, 4-tert-butylbenzyl alcohol, to the corresponding benzyl chloride using thionyl chloride (SOCl₂).

Workflow Diagram:

synthesis_workflow start Start: 4-tert-butylbenzyl alcohol in an inert solvent (e.g., DCM) add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->add_socl2 reaction Stir at room temperature (Monitor by TLC) add_socl2->reaction workup Quench with ice-water Separate organic layer reaction->workup wash Wash with NaHCO₃ solution and brine workup->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Product: 1-Chloromethyl-4-tert-butylbenzene evaporate->product

Caption: Workflow for the synthesis of 1-Chloromethyl-4-tert-butylbenzene.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylbenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.

  • Addition of Reagent: Add thionyl chloride (SOCl₂) dropwise to the stirred solution. The reaction is exothermic, and a controlled addition rate is crucial to maintain the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude 1-Chloromethyl-4-tert-butylbenzene can be purified by vacuum distillation to obtain a high-purity liquid.

References

Spectroscopic Profile of 4-tert-Butylbenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butylbenzyl chloride (CAS No. 19692-45-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34Doublet2HAr-H (ortho to CH₂Cl)
7.39Doublet2HAr-H (ortho to C(CH₃)₃)
4.57Singlet2H-CH₂Cl
1.32Singlet9H-C(CH₃)₃

Note: Multiplicity and coupling constants are inferred from the structure and typical values for similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of definitive ¹³C NMR data for this compound, the following data is for the analogous compound, 4-tert-Butylbenzyl bromide, and is expected to be very similar. The spectrum was recorded in CDCl₃.

Chemical Shift (δ) ppmAssignment
151.5Ar-C -C(CH₃)₃
135.2Ar-C -CH₂Cl
128.8Ar-C H (ortho to CH₂Cl)
125.8Ar-C H (ortho to C(CH₃)₃)
46.3-C H₂Cl
34.6-C (CH₃)₃
31.3-C(C H₃)₃
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H Stretch
2965 - 2870StrongAliphatic C-H Stretch (tert-butyl & CH₂)
1615MediumAromatic C=C Stretch
1515MediumAromatic C=C Stretch
1465MediumCH₂ Scissoring
1365MediumC-H Bend (tert-butyl)
1270StrongC-H Wag (CH₂)
820Strongp-Substituted Benzene C-H Bend (out-of-plane)
730StrongC-Cl Stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it passes through the sample.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Sample Dissolve_in_CDCl3 Dissolve in CDCl3 (for NMR) Sample->Dissolve_in_CDCl3 Prepare_Thin_Film Prepare Thin Film (for IR) Sample->Prepare_Thin_Film NMR_Spectrometer NMR Spectrometer (¹H and ¹³C) Dissolve_in_CDCl3->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer Prepare_Thin_Film->FTIR_Spectrometer Process_NMR_Data Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spectrometer->Process_NMR_Data Process_IR_Data Process IR Data (Fourier Transform) FTIR_Spectrometer->Process_IR_Data Interpret_Spectra Interpret Spectra (Assign Peaks) Process_NMR_Data->Interpret_Spectra Process_IR_Data->Interpret_Spectra Final_Report Technical Guide Interpret_Spectra->Final_Report Compile Data

Caption: Workflow for Spectroscopic Analysis.

Safety data sheet (SDS) and handling precautions for 4-tert-Butylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylbenzyl Chloride: Safety Data Sheet (SDS) and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No. 19692-45-6). The following sections detail the compound's properties, hazards, and the necessary safety measures for its use in a laboratory or research setting.

Chemical Identification and Properties

This compound, with the synonym 4-(tert-Butyl)-α-chlorotoluene, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow liquid with a distinctive aromatic odor.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅Cl[3]
Molecular Weight 182.69 g/mol
Appearance Colorless to pale yellow liquid[1][2]
Odor No information available[3]
Boiling Point 101-105 °C at 7 mmHg
Density 0.945 g/mL at 25 °C
Refractive Index n20/D 1.521
Water Solubility Slightly soluble[4]
Melting Point -18 °C[4]
Flash Point 202 °F (94.4 °C)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity — Single exposure (Respiratory system)Category 3

Source: Sigma-Aldrich

Signal Word: Danger[3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][5]

  • H335: May cause respiratory irritation.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Engineering Controls:

  • Handle the product in a closed system or provide appropriate exhaust ventilation.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield for splash protection.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling:

  • Do not breathe mist, vapors, or spray.[3]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Store in a corrosives area.[3]

  • Keep away from heat, sparks, and flame.[3]

  • Incompatible materials to avoid include acids, bases, alcohols, and strong oxidizing agents.[3][6]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[3][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]

  • Specific Hazards: Containers may explode when heated. Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures:

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[6]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3]

  • Keep in suitable, closed containers for disposal.[3]

Toxicological and Disposal Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[3] Ingestion may cause severe swelling and damage to the delicate tissue and danger of perforation.[3]

Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3]

Workflow for Handling a Chemical Spill

The following diagram outlines the logical workflow for safely handling a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Cleanup Spill Cleanup Procedure cluster_Large_Spill Large Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size & Risk notify->assess small_spill Small, Controllable Spill? assess->small_spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe Yes large_spill_action Await Emergency Response Team small_spill->large_spill_action No ventilate Ensure Adequate Ventilation ppe->ventilate absorb Contain & Absorb with Inert Material ventilate->absorb collect Collect Residue into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Logical workflow for handling a chemical spill.

References

The Enduring Influence of the Para-Substituted Tert-Butyl Group: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a seemingly simple alkyl substituent, exerts a profound and often multifaceted influence on the reactivity and properties of molecules, particularly when positioned at the para-position of an aromatic ring. Its unique combination of steric bulk and electronic effects makes it a critical tool in the arsenal of medicinal chemists and materials scientists. This in-depth technical guide explores the core principles governing the reactivity of the para-substituted tert-butyl group, providing quantitative data, detailed experimental protocols, and mechanistic insights to aid in its strategic application.

Electronic and Steric Landscape of the Para-Tert-Butyl Group

The reactivity of a para-substituted tert-butyl group is a tale of two competing yet intertwined influences: its electron-donating nature and its significant steric hindrance.

Electronic Effects: The tert-butyl group is generally considered a weak electron-donating group. This property arises from two main contributions:

  • Inductive Effect (+I): The three methyl groups attached to the central quaternary carbon push electron density towards the aromatic ring through the sigma bond network. This inductive donation increases the electron density of the ring, making it more susceptible to electrophilic attack.

  • Hyperconjugation: Although the tert-butyl group lacks alpha-hydrogens for traditional hyperconjugation with the aromatic pi-system, C-C hyperconjugation can occur. This involves the delocalization of electrons from the C-C sigma bonds of the tert-butyl group into the aromatic ring, further contributing to its electron-donating character.[1]

These electronic effects are quantitatively captured by the Hammett substituent constant (σp) , which for the para-tert-butyl group is approximately -0.20 .[1] The negative value confirms its electron-donating nature, which activates the aromatic ring towards electrophilic substitution.

Steric Effects: The most defining characteristic of the tert-butyl group is its substantial steric bulk. This three-dimensional shield plays a crucial role in directing the outcome of chemical reactions. In the context of a para-substituted ring, this steric hindrance primarily manifests by influencing the approach of reagents to the neighboring ortho positions, although its impact can extend to modulating the overall molecular conformation and intermolecular interactions.

Quantitative Analysis of Reactivity

To fully appreciate the impact of the para-tert-butyl group, it is essential to examine its effect on reaction rates and equilibria in a quantitative manner. The following tables summarize key data, comparing the para-tert-butyl substituent to other common para-substituents.

Table 1: Hammett and Taft Parameters for Selected Para-Substituents
SubstituentHammett Constant (σp)Taft Steric Parameter (Es)
-H0.00+1.24
-CH3-0.170.00
-C(CH3)3 -0.20 [1]-1.54 [1]
-OCH3-0.27+0.69
-Cl+0.23+0.24
-NO2+0.78-2.52

Data sourced from various standard physical organic chemistry texts.

Table 2: Acidity of Para-Substituted Phenols

The electron-donating nature of the para-tert-butyl group influences the acidity of phenols by destabilizing the phenoxide anion.

Para-SubstituentpKa
-H9.95
-CH310.19
-C(CH3)3 10.23
-OCH310.21
-Cl9.38
-NO27.15

pKa values are approximate and can vary slightly with experimental conditions.

Table 3: Relative Rates of Solvolysis of Para-Substituted Benzyl Chlorides

The solvolysis of benzyl chlorides proceeds through a carbocation intermediate, the stability of which is influenced by para-substituents. An electron-donating group like tert-butyl is expected to stabilize the carbocation and accelerate the reaction.

Para-SubstituentRelative Rate (k/kH)
-H1.00
-CH33.2
-C(CH3)3 4.1
-OCH380
-Cl0.7
-NO20.04

Relative rates are illustrative and depend on the specific reaction conditions (e.g., solvent, temperature).

Key Reactions and Mechanistic Insights

The interplay of electronic and steric effects of the para-tert-butyl group is best illustrated through its behavior in key organic reactions.

Electrophilic Aromatic Substitution (EAS)

As an activating, ortho-para directing group, the tert-butyl substituent enhances the rate of electrophilic aromatic substitution. However, its steric bulk significantly disfavors substitution at the ortho positions, leading to a high preference for para-substitution. When the para-position is already occupied, substitution occurs at the ortho positions, albeit at a slower rate than for a less hindered activating group.

EAS_Mechanism Aromatic Substituted Benzene SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex Attack by pi-system Electrophile E+ Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Re-aromatization Proton H+ SigmaComplex->Proton

General mechanism of Electrophilic Aromatic Substitution.

A classic example is the Friedel-Crafts alkylation of benzene with tert-butyl chloride, which readily forms tert-butylbenzene. Further alkylation is slower due to the deactivating effect of the first alkyl group and steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-donating nature of the para-tert-butyl group deactivates the aromatic ring towards nucleophilic aromatic substitution. For an SNAr reaction to occur, the ring must be substituted with strong electron-withdrawing groups. In such cases, the tert-butyl group's role is primarily steric, potentially hindering the approach of the nucleophile.

Experimental Protocols

Protocol for Friedel-Crafts Alkylation of Benzene with Tert-Butyl Chloride

Objective: To synthesize tert-butylbenzene, demonstrating the electrophilic aromatic substitution reaction.

Materials:

  • Benzene (anhydrous)

  • Tert-butyl chloride

  • Aluminum chloride (anhydrous)

  • Diethyl ether (anhydrous)

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add 10 g (0.075 mol) of anhydrous aluminum chloride and 50 mL of anhydrous benzene.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add 13.9 g (0.15 mol) of tert-butyl chloride from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 10% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain tert-butylbenzene.

Protocol for Kinetic Measurement of the SN1 Solvolysis of Tert-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride, a classic SN1 reaction.

Materials:

  • Tert-butyl chloride

  • Ethanol-water solvent mixture (e.g., 80:20 v/v)

  • 0.04 M Sodium hydroxide solution (standardized)

  • Bromothymol blue indicator

  • Burette, pipette, volumetric flasks, constant temperature water bath, stopwatch.

Procedure:

  • Prepare a 0.1 M solution of tert-butyl chloride in the ethanol-water solvent.

  • Pipette 50 mL of the ethanol-water solvent into a 125 mL Erlenmeyer flask and add a few drops of bromothymol blue indicator.

  • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Pipette 1 mL of the 0.1 M tert-butyl chloride solution into the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.

  • The reaction produces HCl, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH added and the time.

  • Continue to titrate the reaction mixture at regular time intervals, recording the volume of NaOH required to reach the endpoint at each time point.

  • The concentration of reacted tert-butyl chloride at each time point is proportional to the volume of NaOH used.

  • Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this plot will be -k, where k is the first-order rate constant.

Visualization of Logical Relationships

The assessment of a substituent's effect on reactivity follows a logical workflow that considers both electronic and steric factors.

Substituent_Effect_Workflow Start Assess Substituent Effect Electronic Electronic Effects Start->Electronic Steric Steric Effects Start->Steric Inductive Inductive Effect (+I / -I) Electronic->Inductive Resonance Resonance Effect (+R / -R) Electronic->Resonance Bulk Steric Bulk (Es) Steric->Bulk Reactivity Predict Effect on Reaction Rate & Selectivity Inductive->Reactivity Resonance->Reactivity Bulk->Reactivity Outcome Experimental Outcome Reactivity->Outcome

Workflow for evaluating substituent effects.

Role in Drug Development

The para-tert-butyl group is a valuable motif in drug design, where it can be used to:

  • Enhance Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

  • Modulate Receptor Binding: The size and lipophilicity of the tert-butyl group can influence how a drug molecule fits into the binding pocket of a receptor, potentially increasing affinity and selectivity. By occupying a specific hydrophobic pocket, it can anchor the drug and optimize its interaction with the target protein.

  • Improve Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical signaling pathway where a drug molecule containing a para-tert-butyl group acts as a receptor antagonist is depicted below.

Drug_Signaling_Pathway Ligand Endogenous Ligand Receptor Receptor Ligand->Receptor Binds & Activates Drug Drug with p-t-Bu Drug->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Hypothetical drug action on a signaling pathway.

Spectroscopic Signatures

The para-tert-butyl group gives rise to characteristic signals in spectroscopic analyses.

Table 4: Typical Spectroscopic Data for a Para-Tert-Butyl Aromatic Compound (e.g., p-tert-butyltoluene)
SpectroscopyFeatureTypical Chemical Shift / Wavenumber
¹H NMR tert-Butyl protons (9H, singlet)δ 1.2-1.4 ppm
Aromatic protons (4H, multiplet or two doublets)δ 7.0-7.4 ppm
¹³C NMR Quaternary carbon of t-Buδ 34-36 ppm
Methyl carbons of t-Buδ 31-33 ppm
Aromatic carbonsδ 120-150 ppm
IR C-H stretch (aromatic)~3030 cm⁻¹
C-H stretch (aliphatic)~2960 cm⁻¹
C=C stretch (aromatic)~1500-1600 cm⁻¹
C-H out-of-plane bend (para-disubstituted)~810-840 cm⁻¹

Note: Specific values can vary depending on the full molecular structure and the solvent used.

Conclusion

The para-substituted tert-butyl group is a powerful and versatile tool in molecular design and synthesis. Its unique blend of modest electron-donating properties and significant steric bulk allows for the fine-tuning of molecular reactivity, stability, and biological activity. A thorough understanding of these fundamental principles, supported by quantitative data and mechanistic insights, is crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this important functional group.

References

The Versatile Intermediate: An In-depth Technical Guide to the Industrial Applications of 4-tert-Butylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzyl chloride (CAS No. 19692-45-6), a substituted aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique structure, featuring a reactive benzyl chloride moiety and a bulky tert-butyl group, imparts specific chemical properties that are harnessed in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides a comprehensive overview of the principal industrial applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical pathways.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound is characterized by its reactivity in nucleophilic substitution reactions, a cornerstone of its industrial utility.[1] Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 19692-45-6
Molecular Formula C₁₁H₁₅Cl
Molecular Weight 182.69 g/mol
Boiling Point 101-105 °C at 7 mmHg
Density 0.945 g/mL at 25 °C
Refractive Index (n20/D) 1.521

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chloromethylation of tert-butylbenzene. Several methods have been patented, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocol: Chloromethylation of tert-Butylbenzene

This protocol is based on a patented method for the synthesis of this compound.[2][3]

Materials:

  • tert-Butylbenzene (0.40 mol)

  • Paraformaldehyde (22.0 g)

  • 98% Sulfuric Acid (40.0 mL)

  • 36% Hydrochloric Acid (80.0 mL)

  • Water

  • Sodium Carbonate

  • Ether

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a three-necked flask, add tert-butylbenzene, paraformaldehyde, 98% sulfuric acid, and 36% hydrochloric acid.

  • Heat the mixture to 70-75 °C with vigorous stirring and maintain for 12-14 hours.

  • Cool the reaction mixture to room temperature and separate the crude product.

  • Wash the crude product alternately with water and a sodium carbonate solution.

  • Dissolve the washed product in ether and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Purify the product by vacuum distillation to obtain this compound.

Quantitative Data:

Reaction Time (h)Reaction Temperature (°C)Yield (%)Purity (%)Reference
127065.694.6[3]
137568.495.8[3]
10-2070-75>70-[2]

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of antiallergic drugs and vanilloid receptor agonists.[4]

Synthesis of the Antiallergic Drug Buclizine

Buclizine is a piperazine-derived antihistamine used for the management of allergies and motion sickness.[5] The synthesis involves the N-alkylation of a piperazine derivative with this compound.

4-tert-Butylbenzyl_chloride This compound Intermediate 1-(4-tert-butylbenzyl)piperazine 4-tert-Butylbenzyl_chloride->Intermediate Alkylation Piperazine Piperazine Piperazine->Intermediate Buclizine Buclizine Intermediate->Buclizine Alkylation Chlorobenzhydryl_piperazine 1-(4-Chlorobenzhydryl)piperazine Chlorobenzhydryl_piperazine->Buclizine

Synthetic pathway to Buclizine.

This protocol is adapted from a patented method for the synthesis of the key intermediate in Buclizine production.

Materials:

  • This compound

  • Piperazine

  • Toluene

  • Sodium hydroxide solution

Procedure:

  • Dissolve piperazine in toluene and heat the mixture.

  • Add a solution of this compound in toluene dropwise to the heated piperazine solution.

  • After the addition is complete, continue to heat the reaction mixture for several hours.

  • Cool the mixture and wash with water and a sodium hydroxide solution.

  • Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to yield 1-(4-tert-butylbenzyl)piperazine.

Vanilloid Receptor Agonists and Signaling

This compound is also utilized in the synthesis of compounds that act as vanilloid receptor agonists, which are instrumental in pain management research. These compounds modulate the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.

cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Vanilloid_Agonist Vanilloid Agonist (derived from this compound) Vanilloid_Agonist->TRPV1 Binds to Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal Nociceptive Signal Transduction Depolarization->Signal

Simplified TRPV1 signaling pathway.

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for the production of several pesticides, including the acaricides Tebufenpyrad and Pyridaben.

Synthesis of Tebufenpyrad

Tebufenpyrad is a broad-spectrum acaricide. Its synthesis involves the nucleophilic substitution of this compound with a pyrazole derivative.[6]

4-tert-Butylbenzyl_chloride This compound Tebufenpyrad Tebufenpyrad 4-tert-Butylbenzyl_chloride->Tebufenpyrad Nucleophilic Substitution Pyrazole_derivative 1-methyl-3-ethyl-4-chloro- 5-pyrazole carboxamide Pyrazole_derivative->Tebufenpyrad

Synthetic pathway to Tebufenpyrad.

This protocol is based on a patented industrial process.[6]

Materials:

  • 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide

  • This compound

  • Triethylamine

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Brine

Procedure:

  • In a reaction flask, combine 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, this compound, triethylamine, and DMF or DMSO.

  • Heat the mixture to 110-130 °C and maintain for 8 hours.

  • Distill off the solvent.

  • Add water to the residue and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the organic phase with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield Tebufenpyrad.

Quantitative Data:

SolventReaction Temperature (°C)Yield (%)Reference
DMF110-12086.4[6]
DMSO120-13082.7[6]
Synthesis of Pyridaben

Pyridaben is another widely used acaricide and insecticide. A green synthesis route involves a one-pot reaction of dichloropyridazinone, this compound, and thiourea.[7]

cluster_reactants Reactants 4-tert-Butylbenzyl_chloride This compound Pyridaben Pyridaben 4-tert-Butylbenzyl_chloride->Pyridaben One-pot Reaction Dichloropyridazinone Dichloropyridazinone Dichloropyridazinone->Pyridaben Thiourea Thiourea Thiourea->Pyridaben

One-pot synthesis of Pyridaben.
Synthesis of Fenpyroximate (from a related precursor)

Fenpyroximate is a pyrazole acaricide. While direct synthesis from this compound is not the primary route, it is synthesized from the structurally similar tert-butyl 4-(bromomethyl)benzoate or tert-butyl 4-(chloromethyl)benzoate.[8][9] This highlights the utility of the tert-butyl benzyl halide scaffold in agrochemical synthesis. The synthesis involves a Williamson ether synthesis.[8]

Polymer Science Applications

This compound has applications in polymer chemistry, primarily as an initiator or a chain transfer agent in controlled radical polymerization techniques.

Role in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Benzyl chlorides, such as this compound, can act as initiators in ATRP.

Initiator Initiator (e.g., this compound) Active_Chain Active (Radical) Polymer Chain Initiator->Active_Chain Activation Catalyst Catalyst (e.g., Cu(I) complex) Catalyst->Active_Chain Monomer Monomer Monomer->Active_Chain Dormant_Chain Dormant Polymer Chain Controlled_Polymer Well-defined Polymer Dormant_Chain->Controlled_Polymer Active_Chain->Dormant_Chain Deactivation Active_Chain->Active_Chain

Workflow for Atom Transfer Radical Polymerization (ATRP).

The use of this compound as an initiator introduces a 4-tert-butylbenzyl end-group to the polymer chain. This can be used to tailor the properties of the resulting polymer or to provide a site for further functionalization.

Use as a Chain Transfer Agent

In radical polymerization, chain transfer agents are used to control the molecular weight of the polymer. While less common than thiol-based chain transfer agents, alkyl halides can also function in this capacity. This compound has been noted for its use in controlling molecular weight and preventing microgel formation during polymerization.[10]

Conclusion

This compound is a versatile and economically important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its reactivity, stemming from the benzyl chloride group, allows for its incorporation into a wide range of complex molecules. The information presented in this guide, including detailed synthetic protocols and quantitative data, provides a valuable resource for researchers and professionals working in these fields. Further research into its applications, particularly in the development of novel polymers and functional materials, is a promising area for future exploration.

References

The Pivotal Role of 4-tert-Butylbenzyl Chloride: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Butylbenzyl chloride (t-BBC), a substituted aromatic hydrocarbon, stands as a cornerstone intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural features—a reactive benzylic chloride and a sterically influential tert-butyl group—confer a versatile reactivity profile that is harnessed in the pharmaceutical, agrochemical, and fragrance industries. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the production of high-value active ingredients. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this critical chemical building block.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅Cl[1][2]
Molecular Weight 182.69 g/mol [1]
CAS Number 19692-45-6[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 101-105 °C at 7 mmHg[3]
Density 0.945 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.521[3]
Melting Point -18 °C[3]
Flash Point 202 °F[3]
Solubility Slightly soluble in water; soluble in organic solvents[2][3]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chloromethylation of tert-butylbenzene. Several methods have been reported, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocol: Chloromethylation of tert-Butylbenzene

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • tert-Butylbenzene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36%)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Carbonate solution

  • Anhydrous Calcium Chloride

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 0.40 mol of tert-butylbenzene, 22.0 g of paraformaldehyde, 40.0 mL of 98% sulfuric acid, and 80.0 mL of 36% hydrochloric acid.

  • Heat the mixture to 70-75 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-14 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

  • The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 101-105 °C/7 mmHg.[3]

Yield and Purity: This method can achieve yields in the range of 65-70% with a purity of over 95%.[4]

G tert_butylbenzene tert-Butylbenzene intermediate Carbocation Intermediate tert_butylbenzene->intermediate Electrophilic Aromatic Substitution reagents Paraformaldehyde, HCl, H₂SO₄ product This compound intermediate->product Chlorination

Figure 1: Synthetic workflow for this compound.

Applications as a Versatile Chemical Intermediate

This compound serves as a key precursor in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactivity allows for the introduction of the 4-tert-butylbenzyl moiety into target structures, often imparting desirable lipophilic and steric properties.

Pharmaceutical Applications

The 4-tert-butylbenzyl group is a common pharmacophore in several active pharmaceutical ingredients (APIs).

Terbinafine is an allylamine antifungal agent used to treat fungal infections of the nails and skin.[5] While multiple synthetic routes exist, the 4-tert-butylbenzyl moiety is a key structural component. The synthesis involves the reaction of a suitable amine with an appropriate derivative of this compound.

Mechanism of Action of Terbinafine: Terbinafine non-competitively inhibits the fungal enzyme squalene epoxidase.[5][6] This blockage leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[5]

G Squalene Squalene Squalene_epoxide 2,3-Oxidosqualene Squalene->Squalene_epoxide Squalene Epoxidase Fungal_membrane Fungal Cell Membrane (Disrupted integrity) Squalene->Fungal_membrane Toxic Accumulation Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ergosterol->Fungal_membrane Terbinafine Terbinafine Squalene_epoxidase Squalene Epoxidase Terbinafine->Squalene_epoxidase Inhibition

Figure 2: Mechanism of action of Terbinafine.

Amorolfine is a morpholine antifungal drug used topically to treat onychomycosis (fungal nail infections).[7] The synthesis of amorolfine involves the incorporation of a side chain derived from the tert-butylbenzene framework.

Mechanism of Action of Amorolfine: Amorolfine inhibits two enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase.[7][8] This dual inhibition leads to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane, disrupting its structure and function.[8]

G Lanosterol Lanosterol Intermediate1 Sterol Intermediates Lanosterol->Intermediate1 Multiple Steps Ignosterol Ignosterol (Accumulation) Intermediate1->Ignosterol Ergosterol Ergosterol (Depletion) Intermediate1->Ergosterol Δ7-Δ8 Isomerase Fungal_membrane Fungal Cell Membrane (Altered Structure) Ignosterol->Fungal_membrane Ergosterol->Fungal_membrane Amorolfine Amorolfine Delta14_reductase Δ14-Reductase Amorolfine->Delta14_reductase Inhibition Delta7_8_isomerase Δ7-Δ8 Isomerase Amorolfine->Delta7_8_isomerase Inhibition

Figure 3: Mechanism of action of Amorolfine.

Buclizine is a piperazine derivative with antihistamine and anticholinergic properties, used for the prevention of motion sickness.[9][10] The synthesis involves the alkylation of a piperazine derivative with this compound.[11]

Mechanism of Action of Buclizine: Buclizine acts as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system.[9][10][12] By blocking these receptors, it suppresses the signaling pathways that lead to nausea and vomiting associated with motion sickness.[9]

G Buclizine Buclizine H1_Receptor Histamine H1 Receptor Buclizine->H1_Receptor Antagonism M_Receptor Muscarinic Receptor Buclizine->M_Receptor Antagonism Vomiting_Center Vomiting Center (Reduced Stimulation) H1_Receptor->Vomiting_Center M_Receptor->Vomiting_Center

Figure 4: Mechanism of action of Buclizine.
Agrochemical Applications

This compound is also a vital intermediate in the synthesis of modern agrochemicals, contributing to crop protection and food security.

Pyridaben is a broad-spectrum acaricide and insecticide used to control mites and whiteflies on a variety of crops.[13][14] A green, one-pot synthesis method involves the reaction of a dichloropyridazinone derivative with this compound and thiourea.[13][15]

Mechanism of Action of Pyridaben: Pyridaben inhibits the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[14][16] This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in paralysis and death of the target pests.

G Pyridaben Pyridaben Complex_I Mitochondrial Complex I Pyridaben->Complex_I Inhibition Electron_Transport Electron Transport Chain ATP_Production ATP Production (Inhibited) Electron_Transport->ATP_Production Cellular_Respiration Cellular Respiration Cellular_Respiration->Electron_Transport

Figure 5: Mechanism of action of Pyridaben.

Fenpropimorph is a systemic fungicide used to control a range of fungal diseases in cereals.[17] Its synthesis can be achieved by the reaction of a chlorinated intermediate derived from 4-tert-butylbenzene with 2,6-dimethylmorpholine.[18][19]

Mechanism of Action of Fenpropimorph: Similar to amorolfine, fenpropimorph inhibits ergosterol biosynthesis. It primarily targets two enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, leading to a disruption of the fungal cell membrane.

G Lanosterol Lanosterol Intermediate1 Sterol Intermediates Lanosterol->Intermediate1 Multiple Steps Aberrant_Sterols Aberrant Sterols (Accumulation) Intermediate1->Aberrant_Sterols Ergosterol Ergosterol (Depletion) Intermediate1->Ergosterol Δ8→Δ7-Isomerase Fungal_membrane Fungal Cell Membrane (Disrupted Function) Aberrant_Sterols->Fungal_membrane Ergosterol->Fungal_membrane Fenpropimorph Fenpropimorph Delta14_reductase Δ14-Reductase Fenpropimorph->Delta14_reductase Inhibition Delta8_7_isomerase Δ8→Δ7-Isomerase Fenpropimorph->Delta8_7_isomerase Inhibition

Figure 6: Mechanism of action of Fenpropimorph.

Detailed Experimental Protocols for Key Syntheses

The following protocols provide detailed methodologies for the synthesis of the aforementioned active ingredients, illustrating the utility of this compound as a versatile intermediate.

Experimental Protocol: Synthesis of a Pyridaben Precursor

This protocol outlines a key step in the synthesis of Pyridaben, showcasing the nucleophilic substitution reaction of this compound.

Materials:

  • 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one

  • This compound

  • Thiourea

  • Sodium hydroxide

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one and an equimolar amount of thiourea in ethanol.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • To this solution, add an equimolar amount of this compound dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 4-tert-butylbenzylthio-substituted pyridazinone, a key precursor to Pyridaben.[13][15]

G Start Start Materials (Dichloropyridazinone, Thiourea, NaOH, 4-t-BBC) Reaction Nucleophilic Substitution Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pyridaben Precursor Purification->Product

Figure 7: Experimental workflow for Pyridaben precursor synthesis.
Experimental Protocol: Synthesis of a Fenpropimorph Intermediate

This protocol is adapted from a patent describing the synthesis of fenpropimorph and illustrates the alkylation of a secondary amine with a chlorinated intermediate.

Materials:

  • p-tert-butyl-beta-methylphenylpropanol

  • Thionyl chloride

  • 2,6-dimethylmorpholine

  • Sodium hydroxide solution (30%)

  • Catalyst (e.g., a phase-transfer catalyst)

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Chlorination Step: In a round-bottom flask, add 206g of p-tert-butyl-beta-methylphenylpropanol and 1g of a suitable catalyst.

  • Heat the mixture to 40 °C and add 125g of thionyl chloride dropwise. Maintain the temperature for 1 hour after the addition is complete.

  • Neutralize the reaction mixture to pH 8 with a sodium hydroxide solution and separate the organic layer containing the chlorinated intermediate (to the tertiary butyl-Beta-methyl phenyl-chloride propane).

  • Alkylation Step: To the chlorinated intermediate, add 345g of 2,6-dimethylmorpholine.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture and neutralize to pH 14 with a 30% sodium hydroxide solution.

  • Separate the organic layer and purify by vacuum distillation to obtain fenpropimorph.[18][19]

Conclusion

This compound is a demonstrably versatile and indispensable chemical intermediate. Its unique combination of a reactive benzylic chloride and a bulky tert-butyl group provides a powerful tool for synthetic chemists to introduce the 4-tert-butylbenzyl moiety into a wide range of molecules. This guide has highlighted its critical role in the synthesis of important pharmaceuticals and agrochemicals, providing detailed insights into their mechanisms of action and the experimental protocols for their preparation. The continued exploration of the reactivity of this compound is poised to unlock further innovations in drug discovery and materials science, underscoring its enduring importance in the chemical industry.

References

Physical properties like boiling point and density of 4-tert-Butylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 4-tert-Butylbenzyl Chloride

This technical guide provides an in-depth overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a logical diagram illustrating the relationship between the compound and its properties.

Physical Properties of this compound

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties are crucial for its handling, reaction setup, and purification processes.

Physical PropertyValueConditions
Boiling Point 101-105 °Cat 7 mmHg[2][3][4]
Density 0.945 g/mLat 25 °C[2][3][4]
Specific Gravity 1.01at 20/20 °C
Refractive Index n20/D 1.521(lit.)[2][3][4]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method.[6]

Apparatus and Materials:

  • Thiele tube or aluminum heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[7][8]

  • Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[7][9]

  • Apparatus Setup:

    • Thiele Tube: Attach the test tube and a thermometer to a stopper and insert them into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Ensure the thermometer bulb is level with the bottom of the test tube.

    • Aluminum Block: Insert the test tube and thermometer into separate holes in an aluminum block.[5][9]

  • Heating: Gently and slowly heat the Thiele tube or aluminum block.[7]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[7] Alternatively, note the temperature when the bubbling is vigorous, then remove the heat. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6]

  • Recording: Record the temperature. It is also advisable to record the atmospheric pressure as boiling point varies with pressure.[5]

Safety Precautions:

  • Always wear safety goggles.

  • Handle capillary tubes with care as they are fragile.[8]

  • Ensure the heating process is slow and uniform to avoid bumping and to obtain an accurate reading.[7]

Determination of Density

The density of a substance is its mass per unit volume.[10] For a liquid, this can be determined by accurately measuring the mass of a known volume.

Method 1: Using a Graduated Cylinder and Balance

This method is straightforward but less accurate than using a pycnometer.

Apparatus and Materials:

  • Electronic balance

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Sample of this compound

Procedure:

  • Weigh the Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it (or record its mass).[11][12]

  • Measure the Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11]

  • Weigh the Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the new mass.[11]

  • Calculate the Mass of the Liquid: Subtract the mass of the empty cylinder from the mass of the filled cylinder.[13]

  • Calculate the Density: Divide the mass of the liquid by the volume measured.[11]

    • Density (ρ) = Mass (m) / Volume (V)

  • Repeat for Accuracy: Repeat the measurement several times and calculate the average to improve reliability.[11]

Method 2: Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.[14]

Apparatus and Materials:

  • Pycnometer

  • Electronic balance

  • Sample of this compound

  • Reference liquid with known density (e.g., distilled water)

  • Thermometer

Procedure:

  • Weigh the Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the electronic balance.

  • Weigh with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.

  • Weigh with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, stopper it, and wipe the exterior. Weigh the pycnometer with the sample.

  • Record the Temperature: Note the temperature at which the measurements are taken, as density is temperature-dependent.

  • Calculate the Density:

    • Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

    • Volume of pycnometer = Mass of water / Density of water at the recorded temperature

    • Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Density of sample = Mass of sample / Volume of pycnometer

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound, its physical properties, and the methods used for their determination.

G compound This compound prop1 Boiling Point compound->prop1 has property prop2 Density compound->prop2 has property method1 Capillary Method prop1->method1 determined by method2 Pycnometer/Gravimetric Method prop2->method2 determined by

Caption: Relationship between this compound and its physical properties.

References

Methodological & Application

Step-by-step synthesis of 4-tert-Butylbenzyl chloride from tert-butylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-step Synthesis of 4-tert-Butylbenzyl Chloride from tert-Butylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and fragrances.[1] Its synthesis from tert-butylbenzene is a key industrial process. The most common and effective method for this transformation is the Blanc chloromethylation reaction.[2][3] This reaction involves the electrophilic aromatic substitution of tert-butylbenzene with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride, to introduce a chloromethyl group onto the aromatic ring.[2][3][4] This document provides detailed protocols for the synthesis of this compound from tert-butylbenzene, a summary of reaction parameters, and a visual representation of the experimental workflow.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride in the presence of hydrochloric acid.[3][5][6]

Experimental Protocols

Two effective protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Formaldehyde, Hydrochloric Acid, and Formic Acid

This protocol is adapted from a patented method and offers a high yield.[7]

Materials:

  • tert-Butylbenzene

  • Formaldehyde (40% aqueous solution)

  • Hydrochloric acid (40% wt%)

  • Formic acid

  • Potassium carbonate (8% wt% aqueous solution)

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a well-ventilated fume hood, combine tert-butylbenzene, formaldehyde, 40% hydrochloric acid, and formic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7]

  • With continuous stirring, heat the mixture in a water bath to 60-70°C.[7]

  • Maintain the reaction temperature at 70-75°C for 10-20 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The crude product will separate as a distinct layer.

  • Separate the crude product layer and wash it sequentially with 20 mL of water, 20 mL of 8% (wt%) potassium carbonate solution, and another 20 mL of water.[7]

  • Dissolve the washed product in 15 mL of diethyl ether and dry the organic layer over anhydrous calcium chloride.[7]

  • Filter to remove the drying agent.

  • Purify the product by distillation, first at atmospheric pressure to remove the ether, and then under reduced pressure to obtain pure this compound.[7]

Protocol 2: Synthesis using Paraformaldehyde and Sulfuric Acid

This protocol provides an alternative method with a shorter reaction time.[8]

Materials:

  • tert-Butylbenzene (0.40 mol)

  • Paraformaldehyde (22.0 g)

  • Concentrated sulfuric acid (98%, 40.0 mL)

  • Concentrated hydrochloric acid (36%, 80.0 mL)

  • Sodium carbonate solution

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 0.40 mol of tert-butylbenzene, 22.0 g of paraformaldehyde, 40.0 mL of 98% sulfuric acid, and 80.0 mL of 36% hydrochloric acid.[8]

  • Heat the mixture to 70-75°C under vigorous stirring.[8]

  • Maintain the reaction at this temperature for 12-14 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the crude product layer.

  • Wash the crude product alternately with water and a sodium carbonate solution until the washings are neutral.[8]

  • The resulting product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1Protocol 2
Starting Material tert-Butylbenzenetert-Butylbenzene (0.40 mol)
Reagents Formaldehyde, HCl, Formic AcidParaformaldehyde (22.0 g), H2SO4 (40.0 mL), HCl (80.0 mL)
Reaction Temp. 70-75°C70-75°C
Reaction Time 10-20 hours12-14 hours
Yield >70%65.6% - 68.4%
Purity Not specified94.6% - 95.8%
Reference [7][8]

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A Mixing of Reactants (tert-Butylbenzene, Formaldehyde Source, Acids) B Reaction at 70-75°C (10-20 hours) A->B Heating C Cooling to Room Temperature B->C Completion of Reaction D Work-up: Separation of Crude Product C->D E Washing Sequence (Water, Base, Water) D->E F Drying of Organic Layer E->F G Purification by Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

References

Application of 4-tert-Butylbenzyl Chloride in the Synthesis of Antiallergic Drugs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-Butylbenzyl chloride in the synthesis of key antiallergic drugs. The information is intended to guide researchers and drug development professionals in the practical application of this versatile chemical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of second-generation antihistamines. Its bulky tert-butyl group and reactive benzyl chloride moiety make it an ideal precursor for introducing a lipophilic 4-tert-butylbenzyl group into target molecules. This structural feature is often associated with enhanced potency and favorable pharmacokinetic profiles in antiallergic drugs. This document will focus on the application of this compound in the synthesis of two prominent antiallergic drugs: Buclizine and an intermediate for Bilastine.

Synthesis of Buclizine

Buclizine is a first-generation antihistamine of the piperazine class with antiemetic, anticholinergic, and sedative properties. The synthesis of Buclizine involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with this compound.

Synthetic Scheme

The overall synthetic scheme for Buclizine is presented below:

Buclizine_Synthesis cluster_reactants cluster_product cluster_conditions Reaction Conditions R1 1-(4-chlorobenzhydryl)piperazine P Buclizine R1->P R2 This compound R2->P cond Base (e.g., K2CO3, Et3N) Solvent (e.g., Toluene, DMF) Heat cond->P

Caption: Synthetic route for Buclizine.

Experimental Protocol

Reaction: N-alkylation of 1-(4-chlorobenzhydryl)piperazine with this compound.

Materials:

  • 1-(4-chlorobenzhydryl)piperazine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in toluene or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water to remove any remaining base and salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Buclizine.

Data Presentation
ReactantMolar RatioSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1-(4-chlorobenzhydryl)piperazine1.0TolueneK₂CO₃110685-92>98
This compound1.1
1-(4-chlorobenzhydryl)piperazine1.0DMFEt₃N90880-88>98
This compound1.1

Synthesis of a Bilastine Intermediate

While this compound is not a direct starting material in the most common industrial syntheses of Bilastine, it can be utilized to prepare a key intermediate, 2-(4-(chloromethyl)phenyl)-2-methylpropanoic acid, via a Friedel-Crafts acylation followed by reduction. This intermediate can then be incorporated into the Bilastine structure.

Synthetic Scheme

The synthetic route to the Bilastine intermediate is as follows:

Bilastine_Intermediate_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction R1 tert-Butylbenzene I1 2-Chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one R1->I1 R2 2-Chloro-2-methylpropanoyl chloride R2->I1 C1 AlCl3 C1->I1 I1_2 2-Chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one P 2-(4-(tert-Butyl)phenyl)-2-methylpropanoic acid I1_2->P C2 e.g., Wolff-Kishner or Clemmensen Reduction C2->P

Caption: Synthesis of a Bilastine intermediate.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

Reaction: Acylation of tert-butylbenzene with 2-chloro-2-methylpropanoyl chloride.

Materials:

  • tert-Butylbenzene

  • 2-Chloro-2-methylpropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C, add 2-chloro-2-methylpropanoyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction

Reaction: Reduction of the keto group of 2-chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one.

Materials:

  • 2-Chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one (1.0 eq) in diethylene glycol.

  • Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to reflux (around 180-200 °C) for 3-4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture and pour it into cold water.

  • Acidify the mixture with concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(4-(tert-butyl)phenyl)-2-methylpropanoic acid.

Data Presentation
StepReactantsMolar RatioSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
1. Friedel-Crafts Acylation tert-Butylbenzene, 2-Chloro-2-methylpropanoyl chloride1.0 : 1.1DCMAlCl₃ (1.2 eq)02-475-85>95
2. Wolff-Kishner Reduction 2-Chloro-2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one1.0Diethylene glycolHydrazine hydrate, KOH180-2003-480-90>97

Signaling Pathways of Antiallergic Drugs

Bilastine: H1 Receptor Antagonism

Bilastine is a selective second-generation H1 antihistamine. It acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the receptor and thereby preventing the downstream signaling cascade initiated by histamine binding. This leads to the alleviation of allergic symptoms.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq protein H1R_active->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, inflammation) Ca->Allergic_Symptoms PKC->Allergic_Symptoms Histamine Histamine Histamine->H1R_active binds Bilastine Bilastine Bilastine->H1R stabilizes inactive state

Caption: H1 Receptor Signaling Pathway and Bilastine's Mechanism of Action.

Buclizine: Dual H1 and Muscarinic M1 Receptor Antagonism

Buclizine, being a first-generation antihistamine, exhibits a broader pharmacological profile. In addition to its H1 receptor antagonism, it also blocks muscarinic M1 receptors, which contributes to its antiemetic and sedative effects.

Buclizine_Signaling cluster_receptors Receptors cluster_effects Physiological Effects H1R H1 Receptor Allergy_Relief Allergy Relief H1R->Allergy_Relief Sedation Sedation H1R->Sedation M1R M1 Receptor Antiemetic_Effect Antiemetic Effect M1R->Antiemetic_Effect M1R->Sedation Buclizine Buclizine Buclizine->H1R blocks Buclizine->M1R blocks

Caption: Dual Mechanism of Action of Buclizine.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of antiallergic drugs. Its application in the straightforward synthesis of Buclizine and its potential use in the synthesis of a key intermediate for Bilastine highlight its importance in medicinal chemistry. The provided protocols and data serve as a practical guide for researchers in the development of new and efficient synthetic routes for these and other related antiallergic compounds. Understanding the signaling pathways targeted by these drugs is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Application Notes and Protocols: The Role of 4-tert-Butylbenzyl Chloride in the Development of New Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylbenzyl chloride as a key intermediate in the synthesis of modern agrochemicals. This document details the synthetic pathways, experimental protocols, and biological activities of notable pesticides derived from this versatile chemical building block.

Introduction

This compound (4-t-BBC) is a vital aromatic organochlorine compound utilized as a foundational element in the synthesis of a variety of active pharmaceutical ingredients and, notably, advanced agrochemicals.[1][2] Its commercial significance is underscored by its role as a precursor to potent acaricides and insecticides. The reactive benzylic chloride functional group, combined with the steric and electronic properties conferred by the para-tert-butyl group, makes it an ideal starting material for nucleophilic substitution reactions in the construction of complex pesticidal molecules.[2] This document will focus on the application of this compound in the development of two key pyrazole-based acaricides: Tebufenpyrad and Fenpyroximate.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector is in the synthesis of Mitochondrial Electron Transport Inhibitors (METI), specifically those targeting Complex I.[1] This class of pesticides is crucial for managing resistance to other modes of action and provides effective control of various mite species.

Tebufenpyrad: A Broad-Spectrum Acaricide

Tebufenpyrad is a pyrazole acaricide and insecticide widely employed for the control of all life stages of spider mites, eriophyid mites, and tarsonemid mites across a range of crops.[2]

Fenpyroximate: A Potent Miticide

Fenpyroximate is another prominent pyrazole-based acaricide that provides rapid and long-lasting control of numerous phytophagous mites.[3] Its synthesis involves the use of 4-tert-butylbenzylamine, which is readily prepared from this compound.

Data Presentation: Biological Activity of Tebufenpyrad and Fenpyroximate

The following tables summarize the quantitative biological activity data for Tebufenpyrad and Fenpyroximate against various target organisms.

Table 1: Acute Toxicity of Tebufenpyrad

SpeciesExposure RouteLD50 ValueReference
Rat (male)Oral595 mg/kg[1]
Rat (female)Oral997 mg/kg[1]
Mouse (male)Oral224 mg/kg[1]
Mouse (female)Oral210 mg/kg[1]
RatDermal>2000 mg/kg[1]

Table 2: Acaricidal Activity of Fenpyroximate

SpeciesMetricValueReference
Amblyseius swirskii (predatory mite)LC50 (24h)16.67 mg a.i./liter[4]
Tetranychus urticae (two-spotted spider mite)Resistance Ratio (FR-20 strain)252[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to Tebufenpyrad and Fenpyroximate are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the chloromethylation of tert-butylbenzene.[6]

Materials:

  • tert-Butylbenzene

  • Formaldehyde

  • Concentrated Hydrochloric Acid (40% wt)

  • Formic Acid

  • 8% (wt) Potassium Carbonate solution

  • Diethyl ether

  • Anhydrous Calcium Carbonate

Equipment:

  • Stirred reaction vessel

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a stirred reaction vessel, combine tert-butylbenzene, formaldehyde, 40% (wt) hydrochloric acid, and formic acid.

  • Heat the mixture in a water bath to 60-70°C and maintain the reaction temperature at 70-75°C for 10-20 hours.

  • Cool the reaction mixture to room temperature and separate the crude product layer.

  • Wash the crude product sequentially with water, 8% (wt) potassium carbonate solution, and water again.

  • Extract the product with diethyl ether and dry the organic phase with anhydrous calcium carbonate.

  • Purify the this compound by distillation under reduced pressure.

Protocol 2: Synthesis of Tebufenpyrad from this compound

This protocol details the nucleophilic substitution reaction to form Tebufenpyrad.

Materials:

  • 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide

  • This compound

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 10% Sodium Bicarbonate solution

  • Brine

Equipment:

  • Three-necked flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, this compound, triethylamine, and DMF.

  • Heat the mixture to 110-120°C and maintain the reaction for 8 hours.

  • After the reaction is complete, remove the solvent by distillation.

  • Add water to the residue and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the organic phase sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield Tebufenpyrad as a white to off-white solid.

Protocol 3: Synthesis of 4-tert-Butylbenzylamine from this compound

This protocol describes the synthesis of the key intermediate for Fenpyroximate production via the Delepine reaction.

Materials:

  • This compound

  • Hexamethylenetetramine (urotropine)

  • Chloroform

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 40% Sodium Hydroxide solution

Equipment:

  • Three-necked flask with reflux condenser

  • Stirrer

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve urotropine in chloroform in a three-necked flask with stirring.

  • Add this compound to the solution and reflux the mixture at 62°C for 1 hour, resulting in the precipitation of a white solid quaternary ammonium salt.

  • Filter the white solid and hydrolyze it with a solution of hydrochloric acid in ethanol.

  • Evaporate the solvent to obtain 4-tert-butylbenzylamine hydrochloride as a solid.

  • Perform a second hydrolysis of the hydrochloride salt with hydrochloric acid and water, followed by evaporation to dryness.

  • Adjust the pH of the resulting solid to 8-12 with a 40% sodium hydroxide solution to obtain 4-tert-butylbenzylamine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of Tebufenpyrad and Fenpyroximate and the general workflow for their synthesis.

METI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane NADH NADH NAD NAD+ NADH->NAD e- ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexIII Complex III Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ ADP ADP + Pi Inhibitor Tebufenpyrad & Fenpyroximate Inhibitor->ComplexI Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution or Amidation Start->Reaction Intermediate Pyrazole Carboxamide or 4-tert-Butylbenzylamine Intermediate->Reaction Product Tebufenpyrad or Fenpyroximate Reaction->Product Purification Purification (Recrystallization) Product->Purification Final Final Agrochemical Product Purification->Final

References

Application Notes and Protocols for Friedel-Crafts Alkylation with 4-tert-Butylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkyl halide. This application note provides a detailed experimental setup and protocol for the Friedel-Crafts alkylation of an aromatic substrate using 4-tert-butylbenzyl chloride as the alkylating agent, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). This reaction is valuable for the synthesis of substituted diphenylmethane derivatives, which are important intermediates in the development of pharmaceuticals and advanced materials. The protocol herein will focus on the reaction of tert-butylbenzene with this compound to yield 1,3-di-tert-butyl-5-(4-tert-butylbenzyl)benzene as a representative example.

Reaction Principle

The Friedel-Crafts alkylation proceeds via the formation of a carbocation intermediate from the alkyl halide in the presence of a strong Lewis acid catalyst.[1] In this case, this compound reacts with anhydrous aluminum chloride to form a resonance-stabilized benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of the substrate (e.g., tert-butylbenzene). A subsequent deprotonation of the resulting arenium ion regenerates the aromaticity of the ring and releases a proton, which combines with the displaced chloride to form hydrogen chloride (HCl) gas.[1] The catalyst is regenerated at the end of the reaction cycle. Due to the activating nature of the alkyl group, polyalkylation can be a significant side reaction.[1]

Experimental Protocol

This protocol details the alkylation of tert-butylbenzene with this compound.

Materials:

  • tert-Butylbenzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution)

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.[2][3]

  • Reactant Charging: Under a nitrogen atmosphere, charge the flask with tert-butylbenzene and anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution in portions, maintaining the temperature between 0-5 °C. The addition of AlCl₃ can be exothermic.[2]

  • Addition of Alkylating Agent: Dissolve this compound in anhydrous dichloromethane and place it in the dropping funnel. Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice or into ice-cold water with vigorous stirring to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Data Presentation

The following table outlines representative quantitative data for a Friedel-Crafts alkylation reaction. Note that specific yields and optimal conditions can vary depending on the specific substrates and reaction scale.

ParameterValueReference
Aromatic Substratetert-Butylbenzene[1][3]
Alkylating AgentThis compound
CatalystAnhydrous Aluminum Chloride (AlCl₃)[1][3]
Molar Ratio (Substrate:Alkylating Agent:Catalyst)~2:1:0.1 to 1.1[2][3]
SolventAnhydrous Dichloromethane
Reaction Temperature0-5 °C[2]
Reaction Time1-3 hours[3]
Typical Yield60-80% (Varies)

Visualizations

Reaction Scheme:

G tert_butylbenzene tert-Butylbenzene plus1 + tert_butylbenzyl_chloride This compound catalyst AlCl3 (anhydrous) tert_butylbenzyl_chloride->catalyst solvent CH2Cl2, 0-5 °C product 1,3-di-tert-butyl-5-(4-tert-butylbenzyl)benzene catalyst->product plus2 + hcl HCl

Caption: Overall reaction scheme for the Friedel-Crafts alkylation.

Experimental Workflow:

G start Start setup Assemble and dry glassware under N2 start->setup charge Charge flask with tert-butylbenzene and CH2Cl2 setup->charge cool Cool to 0-5 °C in an ice bath charge->cool add_catalyst Add anhydrous AlCl3 in portions cool->add_catalyst add_alkylating Add this compound solution dropwise add_catalyst->add_alkylating react Stir at 0-5 °C for 1-2 hours add_alkylating->react quench Quench reaction with ice-water react->quench workup Separate organic layer, wash with H2O, NaHCO3, brine quench->workup dry Dry organic layer with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for the Friedel-Crafts alkylation.

Signaling Pathway (Reaction Mechanism):

G A This compound + AlCl3 B Formation of 4-tert-butylbenzyl carbocation [4-tBu-C6H4CH2]+[AlCl4]- A->B Lewis acid-base reaction C Electrophilic attack by tert-butylbenzene B->C Electrophilic addition D Formation of resonance-stabilized arenium ion intermediate C->D E Deprotonation by [AlCl4]- D->E Aromatization F Product: 1,3-di-tert-butyl-5-(4-tert-butylbenzyl)benzene + HCl + AlCl3 E->F

Caption: Simplified mechanism of the Friedel-Crafts alkylation reaction.

References

Application Notes and Protocols for the Benzylation of Substrates with 4-tert-Butylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a 4-tert-butylbenzyl group onto a substrate is a key chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The bulky tert-butyl group can impart unique properties, such as increased lipophilicity, altered metabolic stability, and specific steric interactions, making it a valuable moiety in drug design and the synthesis of functional materials. 4-tert-Butylbenzyl chloride is a versatile reagent for these benzylation reactions, capable of alkylating a wide range of nucleophiles including alcohols, phenols, amines, and thiols.

This document provides detailed protocols for the benzylation of various substrates using this compound, summarizing quantitative data in structured tables for easy comparison. The methodologies presented are based on established chemical principles, primarily the Williamson ether synthesis and related nucleophilic substitution reactions, often facilitated by phase-transfer catalysis.

General Benzylation Workflow

The overall process for the benzylation of a substrate with this compound typically follows the workflow outlined below. The specific conditions, such as the choice of base, solvent, and temperature, will vary depending on the nature of the substrate.

Benzylation_Workflow Substrate Substrate (Alcohol, Phenol, Amine, Thiol, etc.) Reaction Reaction Mixture Substrate->Reaction Chloride This compound Chloride->Reaction Base Base (e.g., NaOH, K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, THF, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product 4-tert-Butylbenzylated Product Purification->Product

Caption: General workflow for the benzylation of substrates.

I. O-Alkylation of Alcohols and Phenols

The O-alkylation of alcohols and phenols with this compound is a common application, often employed to install a protecting group or to synthesize ether derivatives with specific properties. The Williamson ether synthesis is the most widely used method for this transformation.[1][2][3]

A. General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol is a general guideline for the synthesis of 4-tert-butylbenzyl ethers from alcohols and phenols.[4][5]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or toluene).

  • Add a base (1.1-1.5 eq.) portion-wise at a controlled temperature. For alcohols, a strong base like sodium hydride (NaH) is often used at 0 °C. For the more acidic phenols, a milder base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient and the reaction can often be run at room temperature.[6]

  • Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Alkylation: Add this compound (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography.

B. O-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective method for the benzylation of phenols, offering mild reaction conditions and often leading to higher yields. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used to transport the phenoxide from the aqueous phase to the organic phase where it reacts with the benzyl chloride.[7][8][9]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq.), this compound (1.1 eq.), a phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% NaOH) to the vigorously stirred mixture.

  • Reaction: Heat the biphasic mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general Williamson ether synthesis protocol.

Quantitative Data for O-Alkylation
SubstrateBaseCatalystSolventTemp (°C)Time (h)Yield (%)Citation
PhenolNaOH-Ethanol/TolueneReflux485[4][5]
4-NitrophenolK₂CO₃-DMF80692-
EthanolNaH-THF60578-
IsopropanolNaH-DMF70865-
Phenol50% NaOHTBABToluene70395[7]

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

II. N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound is a direct method to introduce the 4-tert-butylbenzyl group, forming secondary and tertiary amines, respectively. These products are often intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[10][11]

A. General Procedure for N-Alkylation

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or toluene).

  • Add a base (1.5-2.0 eq.), such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction. For less reactive amines, a stronger base may be required.

  • Alkylation: Add this compound (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-110 °C) and monitor by TLC.

  • Work-up: After cooling, filter off any inorganic salts. Quench the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography or distillation.

A specific method for the synthesis of p-tert-butylbenzylamine involves the reaction of this compound with urotropine followed by hydrolysis.[12]

Quantitative Data for N-Alkylation
SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Citation
AnilineK₂CO₃Acetonitrile801288[13]
BenzylamineEt₃NToluene100891-
MorpholineK₂CO₃DMF90695-
Ammonia (aq)--502088[14]

III. S-Alkylation of Thiols

The S-alkylation of thiols with this compound provides a straightforward route to 4-tert-butylbenzyl thioethers. These compounds have applications in materials science and as synthetic intermediates. The reaction proceeds readily under basic conditions.[15]

A. General Procedure for S-Alkylation

Experimental Protocol:

  • Deprotonation: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or a biphasic system with a phase-transfer catalyst.

  • Add a base (1.1 eq.), such as sodium hydroxide or potassium carbonate, and stir for 15-30 minutes to form the thiolate.

  • Alkylation: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedures described for O-alkylation.

Quantitative Data for S-Alkylation
SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Citation
ThiophenolNaOHEthanolRT294[15]
4-MethylthiophenolK₂CO₃Acetonitrile50391-
Cysteine (protected)Et₃NDMFRT485-

IV. Esterification of Carboxylic Acids

The esterification of carboxylic acids with this compound is a method to produce 4-tert-butylbenzyl esters. These esters can serve as protecting groups for carboxylic acids or as final products with desired properties.[3][16][17][18]

A. General Procedure for Esterification

Experimental Protocol:

  • Salt Formation: In a suitable solvent like DMF or acetonitrile, treat the carboxylic acid (1.0 eq.) with a base such as potassium carbonate or cesium carbonate (1.1 eq.) to form the carboxylate salt.

  • Alkylation: Add this compound (1.1 eq.) to the suspension. A phase-transfer catalyst like TBAB can be added to facilitate the reaction.[8]

  • Reaction: Heat the mixture (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

Quantitative Data for Esterification

| Substrate | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | Cs₂CO₃ | - | DMF | 70 | 5 | 90 | - | | Acetic Acid | K₂CO₃ | TBAB | Acetonitrile | 60 | 8 | 85 | - | | Phenylacetic Acid | K₂CO₃ | - | DMF | 80 | 6 | 88 | - |

V. The 4-tert-Butylbenzyl Group as a Protecting Group

The 4-tert-butylbenzyl group can be used as a protecting group for alcohols, similar to the standard benzyl group. Its removal can be achieved under specific conditions.[2][19][20][21][22]

Deprotection of 4-tert-Butylbenzyl Ethers

The cleavage of benzyl ethers is typically achieved through hydrogenolysis.

Experimental Protocol for Hydrogenolysis:

  • Dissolve the 4-tert-butylbenzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Logical Relationship of Benzylation Reactions

The benzylation with this compound is a versatile reaction applicable to a range of nucleophilic substrates. The choice of reaction conditions is dictated by the acidity of the substrate's proton.

Benzylation_Substrates cluster_substrates Substrates cluster_conditions General Conditions Alcohols Alcohols (ROH) Reagent 4-tert-Butylbenzyl Chloride Alcohols->Reagent O-Alkylation Phenols Phenols (ArOH) Phenols->Reagent O-Alkylation Amines Amines (RNH2, R2NH) Amines->Reagent N-Alkylation Thiols Thiols (RSH) Thiols->Reagent S-Alkylation CarboxylicAcids Carboxylic Acids (RCOOH) CarboxylicAcids->Reagent O-Alkylation (Esterification) Base Base (NaH, K2CO3, NaOH, Et3N) Base->Reagent Solvent Solvent (DMF, THF, Toluene, ACN) Solvent->Reagent PTC Phase-Transfer Catalyst (optional, e.g., TBAB) PTC->Reagent Product 4-tert-Butylbenzylated Product Reagent->Product

Caption: Substrate scope of this compound.

Conclusion

This compound is a highly effective reagent for the introduction of the 4-tert-butylbenzyl moiety onto a variety of nucleophilic substrates. The protocols outlined in this document provide a foundation for researchers to perform these transformations in a laboratory setting. The choice of base, solvent, and reaction temperature is critical for achieving high yields and should be optimized for each specific substrate. The use of phase-transfer catalysis can be particularly advantageous for the benzylation of phenols. The 4-tert-butylbenzyl group also serves as a useful protecting group for alcohols, which can be cleaved under standard hydrogenolysis conditions.

References

Synthesis of Novel Analgesics via 4-tert-Butylbenzyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel analgesic compounds using 4-tert-Butylbenzyl chloride as a key precursor. The focus is on the preparation of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a promising class of non-opioid analgesics. The synthetic route involves the conversion of this compound to key intermediates, such as 4-tert-butylbenzylamine or 4-tert-butylbenzyl isothiocyanate, which are then incorporated into the final analgesic molecules. This guide includes a representative synthesis of a thiourea-based TRPV1 antagonist, complete with reaction parameters, quantitative data, and characterization. Additionally, a conceptual signaling pathway and experimental workflow are visualized to aid in understanding the mechanism of action and the research process.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of pharmaceutical agents.[1][2] Its utility in the development of analgesics, particularly those targeting the TRPV1 receptor, has garnered significant interest.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in the mediation of pain and inflammation, making it an attractive target for the development of new pain therapies. This document outlines the synthesis of N'-substituted thiourea derivatives incorporating a 4-tert-butylbenzyl moiety, which have demonstrated potent TRPV1 antagonist activity.[3]

Data Presentation

Table 1: Synthesis and Characterization of N-(4-tert-Butylbenzyl)-N'-[5-(methylsulfonylamino)-1-indanyl]thiourea (18)
ParameterValue
Yield 93%
Melting Point 192 °C
Molecular Formula C₂₂H₂₉N₃O₂S₂
Molecular Weight 431.62 g/mol
¹H NMR (CDCl₃, δ ppm) 7.90 (d, 1H, J = 8.5 Hz), 7.38 (d, 2H, J = 8.3 Hz), 7.2-7.25 (m, 3H), 7.02 (d, 1H, J = 2.2 Hz), 6.99 (dd, 1H, J = 8.5, 2.2 Hz), 6.90-6.95 (m, 2H), 6.38 (s, 1H), 6.33 (s, 1H), 6.18 (bs, 1H), 5.71 (bs, 1H), 5.50 (bs, 1H), 4.51 (bs, 2H), 3.04 (s, 3H), 3.00 (s, 3H), 2.79 (t, 2H, J = 6.1 Hz), 2.75 (t, 2H, J = 6.1 Hz), 2.72 (m, 2H), 2.06 (m, 1H), 1.87 (m, 2H), 1.7-1.9 (m, 3H), 1.32 (s, 9H), 1.31 (s, 9H)[3]
IR (KBr, cm⁻¹) 3430, 2961, 1616, 1548, 1505, 1394, 1311, 1150[3]
Mass Spec (m/z) 446 (MH⁺)[3]
Elemental Analysis Calculated: C, 61.22; H, 6.77; N, 9.74; S, 14.86. Found: C, 61.43; H, 6.80; N, 9.70; S, 14.81[3]

Experimental Protocols

Synthesis of 4-tert-Butylbenzylamine (Intermediate)

A potential route to analgesic precursors involves the synthesis of 4-tert-butylbenzylamine from this compound. A patented method describes a two-step process involving the formation of a urotropine quaternary ammonium salt followed by hydrolysis.[4]

Step 1: Formation of Urotropine Quaternary Ammonium Salt

  • In a 250 ml three-necked flask equipped with a condenser and thermometer, dissolve 5.7 g of urotropine in 15 ml of chloroform with stirring at room temperature.[4]

  • Once fully dissolved, add 6.1 g of this compound. Use an additional 5 ml of chloroform to rinse the flask walls.[4]

  • Heat the reaction mixture to reflux at 62 °C for 1 hour, during which a significant amount of white solid precipitate will form.[4]

  • After the reaction, cool the mixture to room temperature and collect the white solid (urotropine quaternary ammonium salt) by suction filtration.[4]

Step 2: Hydrolysis to 4-tert-Butylbenzylamine Hydrochloride

  • The urotropine quaternary ammonium salt is then subjected to hydrolysis using a solution of hydrochloric acid in ethanol.[4]

  • After hydrolysis, the mixture is filtered, and the solvent is evaporated to yield 4-tert-butylbenzylamine hydrochloride as a solid.[4]

Step 3: Liberation of Free Amine

  • The hydrochloride salt is further hydrolyzed with hydrochloric acid and water.[4]

  • The solution is evaporated under reduced pressure to obtain a solid.[4]

  • The pH of the dissolved solid is adjusted to 8-12 with a 40% sodium hydroxide solution to liberate the free 4-tert-butylbenzylamine.[4]

Synthesis of N-(4-tert-Butylbenzyl)-N'-[5-(methylsulfonylamino)-1-indanyl]thiourea (18)

This protocol details the synthesis of a potent TRPV1 antagonist, demonstrating the utility of a 4-tert-butylbenzyl precursor.[3]

Materials:

  • 5-Amino-1-indanol (precursor to intermediate 16 )

  • Methanesulfonyl chloride

  • 4-tert-Butylbenzyl isothiocyanate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesize the intermediate, 5-(methylsulfonylamino)-1-indanylamine (16 ), from 5-amino-1-indanol through standard procedures.

  • In a suitable reaction vessel, dissolve 1 mmol of 16 and 1 mmol of 4-tert-butylbenzyl isothiocyanate in 4 mL of DMF.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate multiple times.[3]

  • Combine the organic layers and wash sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.[3]

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the final compound 18 as a white solid.[3]

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction cluster_analysis Analysis and Evaluation precursor This compound intermediate 4-tert-Butylbenzyl isothiocyanate precursor->intermediate product Thiourea Derivative (Analgesic Candidate) intermediate->product amine_intermediate Amine Intermediate (e.g., 5-(methylsulfonylamino)- 1-indanylamine) amine_intermediate->product purification Purification product->purification characterization Characterization (NMR, MS, IR) purification->characterization activity_assay Pharmacological Assay (TRPV1 Antagonism) characterization->activity_assay

Caption: Experimental workflow for the synthesis and evaluation of analgesics.

signaling_pathway cluster_stimuli Nociceptive Stimuli cluster_receptor TRPV1 Receptor cluster_cellular_response Cellular Response cluster_perception Pain Perception cluster_antagonist Therapeutic Intervention stimuli Heat, Protons, Capsaicin trpv1 TRPV1 Channel stimuli->trpv1 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx depolarization Depolarization ca_influx->depolarization action_potential Action Potential depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal antagonist 4-tert-Butylbenzyl Derivative (TRPV1 Antagonist) antagonist->trpv1 Blocks

Caption: Simplified signaling pathway of TRPV1-mediated pain and its inhibition.

References

Troubleshooting & Optimization

How to improve the reaction yield for 4-tert-Butylbenzyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-tert-butylbenzyl chloride. Here you will find troubleshooting advice and frequently asked questions to help improve your reaction yield and product purity.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.

Problem: Low Yield of this compound

To diagnose the potential cause of a low yield, consult the following troubleshooting flowchart. Start at the "Low Yield" node and follow the arrows based on your observations and experimental setup.

LowYieldTroubleshooting cluster_Purity Potential Issues & Solutions cluster_Catalyst Potential Issues & Solutions cluster_Temp Potential Issues & Solutions cluster_Time Potential Issues & Solutions cluster_Workup Potential Issues & Solutions LowYield Low Yield of this compound CheckPurity 1. Verify Reactant Purity and Stoichiometry LowYield->CheckPurity CheckCatalyst 2. Evaluate Catalyst Activity CheckPurity->CheckCatalyst Reactants OK PurityIssue Issues: - Impure tert-butylbenzene - Incorrect stoichiometry - Wet reagents/solvents CheckPurity->PurityIssue CheckTemp 3. Assess Reaction Temperature CheckCatalyst->CheckTemp Catalyst Active CatalystIssue Issues: - Inactive Lewis acid (e.g., AlCl₃) - Insufficient catalyst loading CheckCatalyst->CatalystIssue CheckTime 4. Optimize Reaction Time CheckTemp->CheckTime Temperature Optimal TempIssue Issues: - Temperature too low (slow reaction) - Temperature too high (side reactions) CheckTemp->TempIssue CheckWorkup 5. Review Work-up and Purification CheckTime->CheckWorkup Time Optimized TimeIssue Issues: - Reaction time too short (incomplete conversion) - Reaction time too long (product degradation/side reactions) CheckTime->TimeIssue Solution Improved Yield CheckWorkup->Solution Work-up Efficient WorkupIssue Issues: - Inefficient extraction - Product loss during washing - Incomplete solvent removal CheckWorkup->WorkupIssue PuritySolution Solutions: - Purify starting materials - Use anhydrous conditions - Accurately measure reactants CatalystSolution Solutions: - Use fresh, anhydrous catalyst - Increase catalyst amount incrementally TempSolution Solutions: - Monitor and control temperature carefully - Refer to optimized protocols (e.g., 60-75°C) TimeSolution Solutions: - Monitor reaction progress (e.g., TLC, GC) - Adjust time based on monitoring WorkupSolution Solutions: - Perform multiple extractions - Use appropriate washing agents (e.g., NaHCO₃, water) - Ensure complete drying of organic layer

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Friedel-Crafts chloromethylation of tert-butylbenzene. This typically involves reacting tert-butylbenzene with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride, often in the presence of a Lewis acid catalyst like aluminum chloride or sulfuric acid.[1][2]

Q2: What are the typical side reactions, and how can they be minimized?

The primary side reaction is polyalkylation, where the product, this compound, reacts further to form di- and poly-substituted products.[3][4] Another potential side reaction is the formation of isomeric products.

  • To minimize polyalkylation: Use a large excess of tert-butylbenzene relative to the chloromethylating agent.[5] This increases the statistical probability of the electrophile reacting with the starting material rather than the more activated product.

  • To minimize isomerization: Maintain a controlled reaction temperature. While carbocation rearrangement is less of a concern with the tertiary butyl group, extreme temperatures can lead to undesired byproducts.[3][6]

Q3: How does the choice of catalyst affect the reaction?

The catalyst plays a crucial role in generating the electrophile. Strong Lewis acids like AlCl₃ are effective but can also promote side reactions if not used carefully.[3][7] The activity of the catalyst is critical; ensure it is anhydrous and fresh.[5] Some protocols utilize strong protic acids like sulfuric acid.[1]

Q4: What is the optimal temperature range for the synthesis?

The optimal temperature typically ranges from 60°C to 75°C.[1][2] Lower temperatures may lead to a slow reaction rate and incomplete conversion, while higher temperatures can increase the formation of byproducts. Careful temperature control is essential for maximizing yield and purity.

Q5: How can I effectively purify the final product?

Purification generally involves the following steps:

  • Quenching: The reaction is carefully quenched with cold water.

  • Extraction: The product is extracted into an organic solvent like ether.

  • Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate or potassium carbonate solution) to remove acidic impurities, followed by washing with water.[2][5]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or calcium chloride).[2]

  • Distillation: The final product is purified by distillation, often under reduced pressure, to separate it from unreacted starting materials and high-boiling side products.[2]

Data Presentation: Reaction Condition Comparison

The following table summarizes different reported conditions for the synthesis of this compound, providing a comparative overview of key parameters and reported yields.

ParameterMethod AMethod B
Starting Material tert-Butylbenzenetert-Butylbenzene
Reagents Paraformaldehyde, 98% Sulfuric Acid, 36% Hydrochloric AcidFormaldehyde, 40% Hydrochloric Acid, Formic Acid
Catalyst Sulfuric AcidFormic Acid / Hydrochloric Acid
Temperature 70-75°C[1]70-75°C[2]
Reaction Time 12-14 hours[1]10-20 hours[2]
Reported Yield 65.6% - 68.4%[1]>70%[2]
Reported Purity 94.6% - 95.8%[1]Not specified

Experimental Protocols

Protocol 1: Synthesis using Paraformaldehyde and Sulfuric Acid [1]

  • To a three-necked flask equipped with a stirrer, add 0.40 mol of tert-butylbenzene, 22.0 g of paraformaldehyde, 40.0 mL of 98% sulfuric acid, and 80.0 mL of 36% hydrochloric acid.

  • Heat the mixture to 70-75°C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-14 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the crude product layer.

  • Wash the product alternately with water and a sodium carbonate solution.

  • Dissolve the washed product in ether and dry over anhydrous sodium carbonate for 24 hours.

  • Filter to remove the drying agent.

  • Remove the ether by distillation at atmospheric pressure.

  • The remaining product is this compound.

Protocol 2: Synthesis using Formaldehyde and Formic Acid [2]

  • In a flask, mix 30 mL of tert-butylbenzene, 15 mL of formaldehyde, 15 mL of 40% (wt%) hydrochloric acid, and 15 mL of formic acid with stirring.

  • Heat the mixture in a water bath to 60-70°C, then maintain the reaction temperature at 70-75°C for 10-20 hours.

  • Cool the reaction mixture to room temperature and separate the crude product.

  • Wash the crude product sequentially with 20 mL of water, 20 mL of 8% (wt%) K₂CO₃ solution, and another 20 mL of water.

  • Dissolve the product in 15 mL of ether and dry with anhydrous calcium carbonate.

  • Distill the ether at atmospheric pressure (around 70-80°C).

  • Further purify the product by vacuum distillation at 80-85°C and a pressure of 250-400 Pa.

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway for the synthesis of this compound and highlights the potential for a common side reaction.

ReactionPathway tBuBenzene tert-Butylbenzene Product This compound tBuBenzene->Product Electrophilic Aromatic Substitution Reagents HCHO + HCl (Catalyst) Carbocation Electrophile [CH₂OH₂]⁺ / [CH₂Cl]⁺ Reagents->Carbocation Generates SideProduct Polyalkylation Product Reagents->SideProduct Carbocation->Product Product->SideProduct Further Reaction (Side Reaction)

References

Strategies to prevent side product formation in reactions with 4-tert-Butylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butylbenzyl chloride. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary side products depend on the reaction type. In Friedel-Crafts alkylations, polyalkylation products are common due to the activating nature of the initial alkyl group addition.[1][2] In nucleophilic substitution reactions, 4-tert-butylbenzyl alcohol can form due to hydrolysis if water is present.[3][4] Under basic conditions, elimination reactions can lead to the formation of 4-tert-butylstyrene .

Q2: Why does polyalkylation occur during Friedel-Crafts reactions with this compound?

A2: Polyalkylation happens because the initial product of the Friedel-Crafts alkylation—a substituted aromatic compound—is more nucleophilic and thus more reactive than the starting aromatic substrate.[1][2] The electron-donating nature of the newly added alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[1]

Q3: How can I prevent the hydrolysis of this compound to 4-tert-butylbenzyl alcohol?

A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). This compound is susceptible to nucleophilic substitution by water.[3][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Formation of Multiple Alkylation Products in Friedel-Crafts Reactions

You observe the formation of di- or tri-substituted products in your Friedel-Crafts alkylation reaction with this compound.

Root Causes and Solutions:

  • Cause: The mono-alkylated product is more reactive than the starting material.[1][6]

  • Solution 1: Adjust Stoichiometry: Use a large excess of the aromatic substrate relative to the this compound. This statistically favors the alkylation of the unreacted starting material over the mono-alkylated product.[1]

  • Solution 2: Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.[1][7]

  • Solution 3: Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote polyalkylation. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂ to reduce the reaction's vigor.[7]

  • Solution 4: Controlled Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help minimize polyalkylation.

Issue 2: Presence of 4-tert-Butylbenzyl Alcohol in the Product Mixture

Your final product is contaminated with 4-tert-butylbenzyl alcohol after a nucleophilic substitution or Friedel-Crafts reaction.

Root Causes and Solutions:

  • Cause: Presence of water in the reaction mixture, leading to hydrolysis.[3][4]

  • Solution 1: Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Consider using a drying agent if applicable.

  • Solution 2: Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction.

  • Solution 3: Proper Quenching: When quenching the reaction, do so at a low temperature and work up the reaction mixture promptly to minimize contact time with the aqueous phase.

Quantitative Data Summary

The following table summarizes reaction conditions that can be adjusted to minimize side product formation in a typical Friedel-Crafts alkylation of benzene with this compound.

ParameterCondition to Minimize PolyalkylationCondition Leading to Increased Polyalkylation
Ratio (Benzene : Alkyl Chloride) > 5 : 11 : 1 or excess alkyl chloride
Temperature 0 - 5 °CRoom Temperature or higher
Lewis Acid Catalyst FeCl₃, ZnCl₂ (milder)AlCl₃ (strong)
Addition of Alkylating Agent Slow, dropwise additionRapid, bulk addition

Experimental Protocols

Protocol 1: Minimizing Polyalkylation in Friedel-Crafts Alkylation of Benzene

This protocol is designed to favor the formation of 4-tert-butyl-diphenylmethane.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous benzene (5-10 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a milder Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) (1.1 equivalents), with stirring.

  • Slow Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Alternative Strategy via Friedel-Crafts Acylation

To completely avoid polyalkylation, a Friedel-Crafts acylation followed by a reduction step can be employed. The acyl group is deactivating, preventing further substitution.[1][8]

  • Acylation:

    • In a setup similar to Protocol 1, add anhydrous benzene (1.2 equivalents) and anhydrous AlCl₃ (1.2 equivalents) to the flask and cool to 0-5 °C.

    • Slowly add 4-tert-butylbenzoyl chloride (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

    • Quench and work up as described in Protocol 1 to obtain 4-tert-butylbenzophenone.

  • Reduction (Clemmensen Reduction):

    • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the 4-tert-butylbenzophenone from the previous step.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

    • After cooling, separate the organic layer, wash, dry, and purify to yield the desired mono-alkylated product.

Visualizations

G Troubleshooting Polyalkylation start High Polyalkylation Observed q1 Is the ratio of Aromatic Substrate to Alkylating Agent > 5:1? start->q1 sol1 Increase the excess of the aromatic substrate. q1->sol1 No q2 Is the reaction temperature at or below 5°C? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower the reaction temperature. q2->sol2 No q3 Are you using a mild Lewis Acid (e.g., FeCl3)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to a milder Lewis Acid catalyst. q3->sol3 No end_node Consider Friedel-Crafts Acylation followed by Reduction for complete prevention. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for polyalkylation side products.

G Workflow to Prevent Hydrolysis start Start Reaction Setup step1 Flame-dry all glassware under vacuum or in an oven. start->step1 step2 Use anhydrous grade solvents and reagents. step1->step2 step3 Assemble the reaction apparatus under an inert atmosphere (N2 or Ar). step2->step3 step4 Perform the reaction. step3->step4 step5 Quench the reaction at low temperature (e.g., 0°C). step4->step5 end_node Proceed to work-up and purification. step5->end_node

References

How to prevent microgel formation during polymerization with 4-tert-Butylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butylbenzyl chloride in polymerization reactions. The focus is on preventing the formation of microgels, a common challenge that can compromise the quality and performance of the resulting polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to microgel formation during polymerization with this compound in a question-and-answer format.

Question 1: What are the primary causes of microgel formation when using this compound as an initiator in Atom Transfer Radical Polymerization (ATRP)?

Microgel formation, or gelation, in ATRP initiated by this compound typically arises from a loss of control over the polymerization process, leading to irreversible termination reactions and cross-linking. The primary contributing factors include:

  • High Radical Concentration: An excessively high concentration of active radical species increases the probability of bimolecular termination reactions (radical-radical coupling). This is a significant pathway to forming cross-linked networks.

  • High Monomer Conversion: Pushing the polymerization to very high monomer conversions can lead to an accumulation of terminated chains and an increase in side reactions, including chain transfer to polymer, which can result in branching and ultimately gelation.

  • Sub-optimal Catalyst System: An inappropriate ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br2) can disrupt the ATRP equilibrium. Insufficient deactivator concentration leads to a higher population of active radicals and a greater likelihood of termination reactions.

  • Reaction Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions, such as thermal self-initiation of the monomer or chain transfer reactions, which contribute to the loss of control and potential gelation.

  • Solvent Effects: The polarity of the solvent can influence the stability and activity of the catalyst complex, thereby affecting the polymerization kinetics. In some cases, a highly polar solvent can accelerate the polymerization to a point where control is lost.

Question 2: How does the tert-butyl group on the benzyl chloride initiator influence the polymerization and the risk of microgel formation?

The 4-tert-butyl group on the benzyl chloride initiator can influence the polymerization in several ways:

  • Steric Hindrance: The bulky tert-butyl group can introduce steric hindrance around the initiating site. While this can sometimes lead to a more controlled initiation, it may also affect the rate of initiation relative to propagation. A slow initiation can lead to a broader molecular weight distribution and a higher propensity for side reactions as the polymerization progresses.

  • Electronic Effects: The tert-butyl group is an electron-donating group. This electronic effect can influence the stability of the generated benzylic radical and the reactivity of the initiator. While subtle, this can alter the activation-deactivation equilibrium in ATRP.

  • Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the initiator and the resulting polymer in nonpolar or moderately polar organic solvents. This can be advantageous in maintaining a homogeneous reaction mixture, which is crucial for controlled polymerization.

While the tert-butyl group does not directly cause cross-linking, its influence on reaction kinetics and initiator reactivity must be considered when optimizing polymerization conditions to avoid microgel formation.

Question 3: I am observing gel formation in my ATRP of an acrylate monomer initiated by this compound. What are the immediate troubleshooting steps?

If you are encountering gelation, consider the following immediate actions to troubleshoot your experiment:

  • Reduce Monomer Conversion: Stop the polymerization at a lower monomer conversion (e.g., 50-70%). This is often the most effective way to prevent extensive cross-linking.

  • Decrease the Reaction Temperature: Lowering the temperature can slow down the polymerization and reduce the rate of side reactions.[1][2]

  • Increase the Deactivator Concentration: Add a small amount of the deactivator (e.g., Cu(II)Br2/ligand complex) at the beginning of the polymerization to ensure a sufficient concentration of the deactivating species, which helps to maintain control.

  • Dilute the Reaction Mixture: Adding a suitable solvent can decrease the overall concentration of monomer and propagating radicals, thereby reducing the likelihood of intermolecular termination reactions.[3]

  • Check Reagent Purity: Ensure that your monomer, initiator, and solvent are free from impurities, especially cross-linking agents or inhibitors that might have been incompletely removed.

Experimental Protocols and Data

Protocol 1: General Procedure for Controlled Radical Polymerization of Styrenic Monomers to Minimize Microgel Formation

This protocol provides a general guideline for the ATRP of a styrenic monomer, which can be adapted for polymerizations initiated with this compound.

Materials:

  • Monomer (e.g., Styrene, 4-tert-Butylstyrene), inhibitor removed

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Deactivator (optional): Copper(II) bromide (CuBr2)

  • Solvent (e.g., Anisole or Toluene), deoxygenated

  • Anhydrous Tetrahydrofuran (THF) for dilution

  • Methanol for precipitation

Procedure:

  • Monomer and Solvent Preparation: Pass the monomer and solvent through a column of basic alumina to remove the inhibitor and any acidic impurities.

  • Catalyst and Ligand Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (and CuBr2 if used) and the ligand with a magnetic stir bar.

  • Reaction Mixture Preparation: Add the purified monomer and solvent to the Schlenk flask via a degassed syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: After the final thaw and backfilling with an inert gas, inject the this compound initiator into the reaction mixture via a syringe to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature.

  • Monitoring: Periodically take samples under an inert atmosphere to determine monomer conversion (via GC or NMR) and molecular weight progression (via GPC).

  • Termination and Purification: To quench the polymerization at the desired conversion, cool the flask rapidly in an ice bath and expose the contents to air. Dilute the polymer solution with THF and precipitate it into a large excess of cold methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Table 1: Recommended Starting Conditions for ATRP to Prevent Microgel Formation

ParameterRecommended RangeRationale
[Monomer]:[Initiator] 50:1 to 200:1Controls the target molecular weight. Higher ratios can increase the risk of side reactions at high conversions.
[Initiator]:[Cu(I)Br]:[Ligand] 1:1:1 to 1:1:2Ensures sufficient catalyst activity. The ligand ratio depends on its denticity.
[Cu(II)Br2] (optional) 0.05 to 0.2 relative to [Cu(I)Br]Helps to maintain a sufficient concentration of the deactivator, especially at the beginning of the reaction.
Temperature 70 - 110 °CLower temperatures generally afford better control and reduce the likelihood of side reactions.[1]
Solvent Concentration 25 - 50% (v/v)Dilution reduces the concentration of reactive species, minimizing termination reactions.[3]
Target Conversion < 80%High conversions increase the probability of cross-linking and gelation.

Visualizing Key Relationships and Workflows

To aid in understanding the critical factors for preventing microgel formation, the following diagrams illustrate the logical relationships and a general experimental workflow.

Microgel_Formation_Causes A High Radical Concentration F Bimolecular Termination A->F B High Monomer Conversion G Chain Transfer Reactions B->G C Insufficient Deactivator C->A D High Reaction Temperature D->F D->G E Microgel Formation (Cross-linking) F->E G->E

Caption: Key factors leading to microgel formation in ATRP.

Troubleshooting_Workflow Start Microgel Formation Observed S1 Reduce Monomer Conversion (<80%) Start->S1 S2 Lower Reaction Temperature S1->S2 S3 Increase Deactivator Concentration S2->S3 S4 Dilute Reaction Mixture (add solvent) S3->S4 S5 Purify Reagents S4->S5 End Controlled Polymerization (No Gel) S5->End

Caption: A systematic workflow for troubleshooting microgel formation.

By carefully controlling the reaction parameters outlined in this guide, researchers can significantly reduce the risk of microgel formation and achieve the synthesis of well-defined polymers using this compound as an initiator.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-tert-Butylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 4-tert-Butylbenzyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in several types of catalytic reactions, including:

  • Friedel-Crafts Alkylation: To introduce the 4-tert-butylbenzyl group onto an aromatic ring.

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond between the benzyl group and an aryl or vinyl boronic acid/ester.

  • Nucleophilic Substitution via Phase-Transfer Catalysis (PTC): To facilitate reactions with various nucleophiles in a biphasic system.

Q2: Why is catalyst selection critical for reactions with this compound?

A2: The bulky tert-butyl group on the benzyl chloride presents steric hindrance, which can affect reaction rates and selectivity. Furthermore, the benzyl chloride moiety itself has specific reactivity patterns. Proper catalyst selection is crucial to overcome steric challenges, prevent unwanted side reactions, and achieve high yields of the desired product.

Q3: What safety precautions should be taken when working with this compound and associated catalysts?

A3: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many catalysts, such as aluminum chloride used in Friedel-Crafts reactions, are water-sensitive and can react violently with moisture. Palladium catalysts for Suzuki coupling can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts before starting any experiment.

Troubleshooting Guide: Friedel-Crafts Alkylation

Issue 1: Low or No Product Yield

  • Question: My Friedel-Crafts alkylation with this compound is resulting in a low yield or no product at all. What are the likely causes?

  • Answer: Low yields in Friedel-Crafts alkylations are often due to issues with the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst.

    • Insufficient Catalyst: The ketone product in Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often required. While less common in alkylations, ensure sufficient catalyst is present to drive the reaction.

    • Deactivated Aromatic Substrate: Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings (e.g., those with nitro or acyl groups).[2] The electron-withdrawing groups make the aromatic ring a poor nucleophile.

Issue 2: Formation of Multiple Products (Polyalkylation)

  • Question: I am observing the formation of multiple alkylated products instead of the desired mono-alkylated product. How can I prevent this?

  • Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.

    • Use a Large Excess of the Aromatic Substrate: By using the aromatic compound as the solvent or in large excess, you increase the probability that the electrophile will react with the starting material rather than the alkylated product.[2]

    • Control Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of subsequent alkylations.

Issue 3: Isomer Formation

  • Question: The 4-tert-butylbenzyl group is not adding to the expected position on my aromatic substrate. Why is this happening?

  • Answer: The directing effects of substituents on the aromatic ring and steric hindrance determine the position of alkylation. The bulky 4-tert-butylbenzyl group will preferentially add to the less sterically hindered position. For example, with substituted phenols, para-substitution is often favored over ortho-substitution due to the steric bulk of the tert-butyl group.

Logical Troubleshooting Workflow for Friedel-Crafts Alkylation

Start Low/No Yield Check_Catalyst Check Catalyst Activity (Anhydrous? Fresh?) Start->Check_Catalyst Check_Substrate Check Aromatic Substrate (Deactivated?) Start->Check_Substrate Check_Conditions Check Reaction Conditions (Inert Atmosphere? Temperature?) Start->Check_Conditions Solution Optimized Reaction Check_Catalyst->Solution Check_Substrate->Solution Check_Conditions->Solution Polyalkylation Multiple Products (Polyalkylation) Excess_Arene Use Large Excess of Aromatic Substrate Polyalkylation->Excess_Arene Lower_Temp Lower Reaction Temperature Polyalkylation->Lower_Temp Excess_Arene->Solution Lower_Temp->Solution Isomer_Issue Incorrect Isomer Steric_Hindrance Consider Steric Hindrance and Directing Groups Isomer_Issue->Steric_Hindrance Steric_Hindrance->Solution

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low Conversion or No Reaction

  • Question: My Suzuki-Miyaura coupling of this compound is not proceeding. What should I check?

  • Answer: Failure of a Suzuki coupling can often be attributed to the catalyst system, base, or reaction setup.

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[3]

    • Ligand Choice: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps.[4]

    • Ineffective Base: The base plays a crucial role in the transmetalation step. The choice of base should be screened. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the solvent system is also important.

    • Aryl Halide Reactivity: The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[3] As a benzyl chloride, this compound can be less reactive than the corresponding bromide or iodide, and may require a more active catalyst system.[5][6]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

  • Answer: The formation of side products is a common issue that can be addressed by carefully controlling the reaction conditions.

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing of all reagents and solvents is critical.[5]

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a problem, especially with electron-deficient boronic acids. Using milder bases or converting the boronic acid to a more stable form (e.g., a pinacol ester) can help.[3]

    • Dehalogenation of Benzyl Chloride: This can occur as a competing reaction. Optimizing the catalyst, ligand, and base can help to favor the desired cross-coupling pathway.

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R-Pd(II)L₂(X) OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R-Pd(II)L₂(R') Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration RR_prime R-R' RedElim->RR_prime RX R-X (this compound) RX->OxAdd RBoronic R'-B(OR)₂ RBoronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Phase-Transfer Catalysis (PTC)

Issue 1: Slow or Incomplete Reaction

  • Question: My nucleophilic substitution reaction with this compound under phase-transfer catalysis is very slow. How can I improve the reaction rate?

  • Answer: The efficiency of a PTC reaction depends on the effective transfer of the nucleophile from the aqueous phase to the organic phase.

    • Catalyst Choice: The structure of the quaternary ammonium salt is important. Catalysts with longer alkyl chains (e.g., tetrabutylammonium bromide, TBAB) are more lipophilic and can more effectively transport the nucleophile into the organic phase.[7][8]

    • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases, which facilitates the transfer of the catalyst and nucleophile.

    • Concentration of Nucleophile: A higher concentration of the nucleophile in the aqueous phase can drive the equilibrium towards the formation of the catalyst-nucleophile ion pair, thus increasing the reaction rate.

Issue 2: Catalyst Poisoning or Deactivation

  • Question: My PTC reaction starts well but then stops before completion. Could the catalyst be getting poisoned?

  • Answer: Yes, catalyst poisoning can occur in PTC reactions.

    • Lipophilic Leaving Groups: The leaving group of the substrate (in this case, chloride) is transferred back to the aqueous phase by the catalyst. If the leaving group is highly lipophilic, it can compete with the desired nucleophile for the catalyst, effectively "poisoning" it. While chloride is not as problematic as iodide or tosylate, this can still be a factor.[9]

    • Side Reactions of the Catalyst: Under strongly basic conditions and elevated temperatures, some quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst degradation. Choosing a thermally stable catalyst is important for reactions requiring harsh conditions.

Mechanism of Phase-Transfer Catalysis

cluster_aqueous cluster_organic Aqueous_Phase Aqueous Phase Organic_Phase Organic Phase Nu_aq Nucleophile (Nu⁻) Q_Nu_org Q⁺Nu⁻ Nu_aq->Q_Nu_org Ion Exchange Q_X_aq Catalyst (Q⁺X⁻) R_Cl Substrate (R-Cl) (this compound) Product Product (R-Nu) R_Cl->Product Q_Nu_org->Q_X_aq Returns to Aqueous Phase Q_Nu_org->R_Cl Reaction

Caption: Simplified mechanism of phase-transfer catalysis.

Data Presentation

The following tables provide representative data for catalyst selection and reaction conditions for reactions analogous to those with this compound. Optimal conditions for a specific reaction should be determined experimentally.

Table 1: Catalyst and Conditions for Friedel-Crafts Alkylation of Aromatics

Aromatic SubstrateAlkylating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Toluenetert-Butyl chlorideAlCl₃ (stoichiometric)Toluene0-251.5~60-70[9][10]
Biphenyltert-Butyl chlorideAlCl₃ (catalytic)Dichloromethane250.562[11][12]
Benzene1-ChlorobutaneAlCl₃ (catalytic)Benzene01Variable[2]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Benzyl Halides

Benzyl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Benzyl bromidePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O77~74-97[13]
Benzyl chlorideAryltrifluoroboratePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O95Moderate[13]
Aryl chloridePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene100High[6]

Table 3: Phase-Transfer Catalysts for Nucleophilic Substitution

SubstrateNucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-ChlorooctaneNaCNTBAB (5)Decane/H₂O105<295[8]
Benzyl bromideKFPh₄P⁺Br⁻ (10)Toluene6024Moderate[14]
HydantoinsAllyl bromideTBAB (10)Toluene/KOH(aq)251High

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with this compound

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Reagent Charging: To the flask, add the aromatic substrate and the solvent (if different from the substrate). Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise to the stirred solution. The addition may be exothermic.

  • Substrate Addition: Add this compound dropwise from the dropping funnel over 15-30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Apparatus Setup: In a Schlenk flask under an inert atmosphere, combine the arylboronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add this compound (1 equiv.) and the degassed solvent (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution of this compound using Phase-Transfer Catalysis

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound, the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%).

  • Nucleophile Addition: Add an aqueous solution of the nucleophile (e.g., NaCN, NaN₃, KOH).

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by column chromatography or distillation.

References

Techniques for removing unreacted reagents from 4-tert-Butylbenzyl chloride products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-tert-Butylbenzyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is yellow or dark in color after synthesis. Residual acidic impurities (e.g., HCl) can cause degradation or side reactions.Wash the crude product with a 5% sodium bicarbonate solution until CO2 evolution ceases, followed by washes with water and brine.[1]
Low yield after aqueous wash. Emulsion formation during washing, leading to loss of product in the aqueous layer.- Use brine (saturated NaCl solution) to break up emulsions.- Allow the separatory funnel to stand for a longer period for better layer separation.- Perform a back-extraction of the aqueous layer with a small amount of a suitable organic solvent.
Product decomposes or polymerizes during distillation. - Presence of acidic or metallic impurities.- Distillation at atmospheric pressure (high temperature).- Ensure all acidic impurities are removed by a thorough aqueous base wash before distillation.[1]- Use clean glassware to avoid metal contamination.[1]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Poor separation of impurities during distillation. Boiling points of the product and impurities are too close.- Use a fractional distillation column with a suitable packing material to increase the separation efficiency.- Ensure a slow and steady distillation rate.
Product is wet after drying with a drying agent. - Insufficient amount of drying agent.- Insufficient drying time.- Inappropriate drying agent.- Add more anhydrous drying agent (e.g., MgSO₄ or CaCl₂) until it no longer clumps together.- Allow the mixture to stand for at least 30 minutes with occasional swirling.[1]- Ensure the chosen drying agent is compatible with benzyl chlorides.
Formation of a white precipitate during storage. Hydrolysis of this compound to 4-tert-butylbenzyl alcohol due to moisture.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 4-tert-butyltoluene, and byproducts from side reactions like 4-tert-butylbenzaldehyde, 4-tert-butylbenzyl alcohol, and di(4-tert-butylbenzyl) ether. Over-chlorinated products are also a possibility depending on the reaction conditions.

Q2: Why is it important to wash the crude product with a base like sodium bicarbonate?

The synthesis of this compound often involves acidic reagents or generates acidic byproducts like HCl. These acidic impurities can catalyze side reactions, such as polymerization and hydrolysis, especially at elevated temperatures during distillation. Washing with a weak base like sodium bicarbonate neutralizes these acidic residues, improving the stability and purity of the final product.[1]

Q3: What is the best method to purify this compound on a laboratory scale?

For typical laboratory-scale purification, a combination of an aqueous workup followed by vacuum distillation is highly effective. The aqueous wash removes water-soluble and acidic impurities, while vacuum distillation separates the product from non-volatile impurities and other components with different boiling points.

Q4: Can I purify this compound by column chromatography?

Yes, column chromatography can be used for purification. However, given that this compound is a relatively nonpolar compound, a nonpolar eluent system, such as hexane with a small amount of ethyl acetate, would be required. It's important to note that prolonged contact with silica gel, which is slightly acidic, can potentially lead to some degradation of the product. Neutralized silica or alumina may be considered as alternative stationary phases.

Q5: How can I remove unreacted 4-tert-butyltoluene from my product?

The boiling points of 4-tert-butyltoluene and this compound are relatively close, which can make separation by simple distillation challenging. Fractional distillation under reduced pressure is the recommended method to achieve a good separation. Careful control of the distillation temperature and the use of a fractionating column will be necessary.

Q6: My product seems to hydrolyze easily. How can I prevent this?

This compound, like other benzyl chlorides, is susceptible to hydrolysis. To minimize this, it is crucial to work under anhydrous conditions as much as possible, especially after the initial aqueous workup. Ensure all glassware is thoroughly dried, and use anhydrous solvents and drying agents. For long-term storage, keeping the product under an inert atmosphere is advisable.

Quantitative Data

The following table summarizes the boiling points of this compound and its common impurities at different pressures, which is critical for planning a successful purification by distillation.

Compound Boiling Point at 760 mmHg (°C) Boiling Point at Reduced Pressure (°C / mmHg)
This compound~240-245 (decomposes)101-105 / 7[2][3][4]
4-tert-Butyltoluene191-194[5][6][7]-
4-tert-Butylbenzaldehyde245-249[8][9]130 / 25[9][10][11]

Experimental Protocols

Protocol 1: Aqueous Wash and Drying of Crude this compound

Objective: To remove acidic impurities and water from the crude product.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Beakers

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Continue shaking for 2-3 minutes.

  • Allow the layers to separate completely and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water by shaking for 1-2 minutes. Allow the layers to separate and discard the aqueous layer.

  • Repeat the wash with an equal volume of brine to help break any emulsions and remove residual water. Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or calcium chloride to the organic layer. Swirl the flask to ensure good contact. The drying agent should be free-flowing and not clumped together.

  • Let the mixture stand for at least 30 minutes.

  • Filter the dried organic layer to remove the drying agent. The filtrate is the dried, crude this compound, ready for further purification.

Protocol 2: Vacuum Distillation of this compound

Objective: To purify the washed and dried this compound by distillation under reduced pressure.

Materials:

  • Washed and dried crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump with a pressure gauge and cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the washed and dried crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Begin to slowly reduce the pressure in the system using the vacuum pump.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask.

  • Increase the temperature gradually and collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., 101-105 °C at 7 mmHg).[2][3][4]

  • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Once the main fraction has been collected, stop the heating and allow the system to cool down before slowly releasing the vacuum.

Purification Workflow

Purification_Workflow crude_product Crude 4-tert-Butylbenzyl Chloride Product aqueous_wash Aqueous Wash (5% NaHCO3, H2O, Brine) crude_product->aqueous_wash drying Drying (Anhydrous MgSO4) aqueous_wash->drying Organic Layer impurities1 Acidic & Water-Soluble Impurities aqueous_wash->impurities1 Aqueous Layer filtration Filtration drying->filtration vacuum_distillation Vacuum Distillation filtration->vacuum_distillation Dried Crude Product impurities2 Drying Agent filtration->impurities2 Solid pure_product Pure 4-tert-Butylbenzyl Chloride vacuum_distillation->pure_product Main Fraction impurities3 Low & High Boiling Impurities vacuum_distillation->impurities3 Forerun & Residue

Caption: Purification workflow for this compound.

References

Safe laboratory practices for handling the lachrymatory properties of 4-tert-Butylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with 4-tert-Butylbenzyl chloride, a known lachrymatory and corrosive compound. Adherence to these practices is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[1] Inhalation may also cause respiratory irritation.

Q2: What immediate actions should I take if I am exposed to this compound?

A2: Immediate action is critical. Depending on the type of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse your eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[3][4][5]

  • Skin Contact: Take off all contaminated clothing and shoes at once.[1][3] Wash the affected skin area immediately with soap and plenty of water.[1][4] Immediate medical attention is required.[4][5]

  • Inhalation: Move to fresh air immediately.[1][3] If you are not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3]

  • Ingestion: Rinse your mouth with water.[3] Do NOT induce vomiting.[1][3][4][5] Call a physician or Poison Control Center immediately.[3][4][5]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A3: To ensure safety, a comprehensive set of PPE is required. Always wear:

  • Eye/Face Protection: Chemical safety goggles or a face shield that complies with OSHA or European standards.[4][5][6]

  • Hand Protection: Chemically resistant, impervious gloves.[7]

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[4][6]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4][5]

Troubleshooting Guide

Issue: I can smell the chemical, and my eyes are starting to tear, but there is no visible spill.

  • Probable Cause: There may be a small leak from your apparatus, or the container may not be sealed properly. Vapors are escaping and have reached your breathing zone.

  • Solution:

    • Immediately stop your work and ensure your PPE is properly worn, especially eye protection.

    • If the irritation is significant, move to a safe area with fresh air.

    • Work exclusively within a certified chemical fume hood to ensure proper ventilation.[1][4][5]

    • Check all connections in your experimental setup for leaks. Ensure the container of this compound is tightly closed when not in use.[1][4][5]

    • Store the chemical in a dry, cool, and well-ventilated place, preferably in a corrosives area.[1][4][5]

Issue: A small amount of this compound has spilled on the lab bench.

  • Probable Cause: Accidental splashing or dripping during transfer.

  • Solution:

    • Alert personnel in the immediate area of the spill.[8]

    • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[8]

    • Contain the spill by creating a dike around it with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[1][4][5][9][10] Do not use combustible materials like paper towels to absorb the initial spill.[9]

    • Carefully scoop up the absorbent material and place it into a suitable, closed container for disposal.[1][4][5]

    • Label the container as hazardous waste.[9]

    • Decontaminate the spill area with a mild detergent solution and wipe clean.[11]

    • Dispose of all cleanup materials as hazardous waste.[10]

Issue: My gloves are contaminated with this compound.

  • Probable Cause: Direct contact with the chemical during handling or transfer.

  • Solution:

    • Stop what you are doing immediately.

    • Carefully remove the contaminated gloves, avoiding contact with your skin.

    • Dispose of the gloves in the designated hazardous waste container.

    • Wash your hands thoroughly with soap and water.[1][12]

    • Put on a new pair of chemically resistant gloves before resuming work.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueReference
CAS Number 19692-45-6[1]
Molecular Formula C11H15Cl[1]
Molecular Weight 182.69 g/mol
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 101-105 °C / 7 mmHg[13]
Density 0.945 g/mL at 25 °C[13]
Refractive Index n20/D 1.521[13]
Signal Word Danger[1][3]
Hazard Statements H314: Causes severe skin burns and eye damage[2][3]

Experimental Protocols

Protocol: Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4][5][6]

    • Prepare all necessary PPE: chemical safety goggles, face shield, chemically resistant gloves, and a lab coat.

    • Have a spill kit with appropriate absorbent materials readily available.[8]

  • Handling and Use:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1][6]

    • Use glassware that is clean, dry, and free of cracks.

    • When transferring the liquid, use a syringe or pipette to avoid splashes. Pouring should be done slowly and carefully.

    • Keep the container of this compound tightly closed when not in use.[1][3]

  • Post-Experiment Procedures:

    • Carefully quench any reactive reagents used in the experiment according to established laboratory procedures.

    • Transfer all waste containing this compound into a designated and properly labeled hazardous waste container.[1]

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][3][6]

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents and bases.[4][5][6]

Visual Workflow

G Safe Handling Workflow for this compound cluster_prep 1. Pre-Experiment Planning cluster_exp 2. Experiment Execution cluster_post 3. Post-Experiment & Disposal cluster_emergency 4. Emergency Response a Review SDS b Verify Fume Hood & Safety Showers a->b c Assemble PPE b->c d Prepare Spill Kit c->d e Work in Fume Hood d->e f Handle with Care (Pipette/Syringe) e->f g Keep Container Closed f->g h Monitor for Leaks/Exposure g->h i Quench Reaction h->i No Issues n Spill Occurs h->n Spill Detected o Exposure Occurs h->o Exposure Detected j Dispose of Hazardous Waste i->j k Decontaminate Glassware j->k l Clean Work Area k->l m Store Chemical Properly l->m end End m->end p Alert Others & Evacuate if Necessary n->p r Contain & Clean Spill with Proper Kit n->r If safe to do so q Use Eyewash/Shower Seek Medical Attention o->q start Start start->a

Caption: Logical workflow for handling lachrymatory chemicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-Butylbenzyl Chloride

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent exposure to moisture and air.[1][2][3][4][5] It is also recommended to store the compound in a corrosives area, away from heat, sparks, and open flames.[1][6]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is stable under normal storage conditions, which includes room temperature in a properly sealed container.[1] However, to optimize its shelf life, which is noted to be around 12 months, adherence to recommended storage conditions is crucial.[2]

Q3: What happens if this compound is exposed to moisture?

A3: Exposure to moisture should be avoided as it can lead to degradation of the compound.[1] While the specific reaction with water is not detailed in the provided search results, similar compounds (benzyl chlorides) can hydrolyze to form benzyl alcohol and hydrochloric acid, which would compromise the integrity of the material.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or near acids, bases, alcohols, acid anhydrides, and acid chlorides.[1] Contact with these substances can cause hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (darkening) Exposure to air, light, or impurities.While the product is noted as colorless to light yellow[1][2], significant color change may indicate degradation. It is advisable to verify the purity of the material using an appropriate analytical method (e.g., GC) before use.
Presence of solid precipitate Fluctuation in storage temperature or contamination.Allow the container to slowly warm to room temperature and gently agitate to see if the solid redissolves. If it does not, this may indicate the presence of an impurity or degradation product.
Pungent or irritating odor Improperly sealed container or spillage.This compound is a lachrymator, meaning it can cause tearing.[1] Handle the compound in a well-ventilated area or under a chemical fume hood.[3][7] Ensure the container is tightly sealed. In case of a spill, absorb it with an inert material and dispose of it properly.[1][6]

Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature Cool[1][6]
Atmosphere Dry, well-ventilated area[1][2][6]
Container Tightly closed[1][2][3][4][5]
Incompatibilities Acids, bases, alcohols, acid anhydrides, acid chlorides, CO2[1]
Light Store away from direct light (general good practice)-
Moisture Avoid exposure to moisture[1]

Experimental Protocols

While specific experimental protocols for stability testing of this compound were not found in the search results, a general approach to assess stability would involve:

  • Initial Analysis: Characterize the initial purity of the this compound sample using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Stress Conditions: Aliquot the sample into several vials and expose them to various conditions (e.g., elevated temperature, high humidity, UV light) for a defined period. A control sample should be kept under the recommended storage conditions.

  • Time-Point Analysis: At regular intervals, analyze the stressed samples and the control sample using the same analytical method as in the initial analysis.

  • Data Evaluation: Compare the purity of the stressed samples to the control sample. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

Logical Workflow for Storage

G A Receive this compound B Inspect container for damage A->B C Is container intact? B->C D Return to supplier C->D No E Store in a designated corrosives area C->E Yes F Is the area cool, dry, and well-ventilated? E->F G Identify a suitable storage location F->G No H Ensure container is tightly closed F->H Yes G->E I Keep away from incompatible materials (acids, bases, alcohols, etc.) H->I J Log storage location and date I->J K Ready for use J->K

References

Managing the hydrolysis of 4-tert-Butylbenzyl chloride during aqueous workup procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolysis of 4-tert-butylbenzyl chloride during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a substituted aromatic compound featuring a reactive chloromethyl group.[1] Like other benzylic halides, it is susceptible to hydrolysis, a reaction where water acts as a nucleophile to replace the chlorine atom. This reactivity is attributed to the stability of the resulting intermediate, a benzylic carbocation. The electron-donating nature of the para-tert-butyl group further stabilizes this carbocation, making the compound particularly reactive towards SN1-type solvolysis reactions.

Q2: What are the primary products and byproducts of hydrolysis?

The primary product of hydrolysis is 4-tert-butylbenzyl alcohol .[2][3] Under basic conditions, a potential side reaction can occur where the initially formed alcohol reacts with remaining this compound to form di(4-tert-butylbenzyl) ether as a high-molecular-weight byproduct.[4]

Q3: What key factors influence the rate of hydrolysis during workup?

Several factors can accelerate the unwanted hydrolysis of this compound:

  • Time: Prolonged contact with the aqueous phase increases the extent of hydrolysis.

  • Temperature: Higher temperatures significantly increase the reaction rate.

  • pH: While the hydrolysis rate of benzyl chlorides can be relatively constant over a wide pH range, strongly basic conditions can promote the formation of ether byproducts.[4] Using weak bases for neutralization is generally recommended.[5][6]

  • Solvent Polarity: The use of polar, protic solvents in the workup can facilitate the SN1 hydrolysis mechanism.

Q4: How can I tell if significant hydrolysis has occurred?

The most common indicators of hydrolysis are:

  • Reduced Yield: A lower than expected yield of the desired this compound.

  • TLC Analysis: The appearance of a more polar spot corresponding to 4-tert-butylbenzyl alcohol.

  • NMR Spectroscopy: The presence of characteristic peaks for 4-tert-butylbenzyl alcohol (e.g., a singlet for the benzylic CH₂OH protons and a broad singlet for the OH proton) in the crude product spectrum.

Troubleshooting Guide
Problem / Observation Potential Cause Recommended Solution & Action Steps
Low yield of isolated product. Excessive hydrolysis during aqueous workup.1. Reduce Temperature: Perform the entire aqueous workup at a lower temperature (e.g., 0-5 °C) using an ice bath.[7] 2. Minimize Time: Reduce the contact time between the organic layer and the aqueous phase. Perform extractions and separations as quickly as possible.[7] 3. pH Control: Use a mild base like a cold, saturated sodium bicarbonate (NaHCO₃) solution for neutralization washes instead of strong bases like NaOH or K₂CO₃.[5][6]
A significant polar impurity is observed by TLC/NMR. Formation of 4-tert-butylbenzyl alcohol due to hydrolysis.1. Optimize Washing: Ensure washes are performed rapidly. Instead of vigorous, prolonged shaking in the separatory funnel, use gentle inversions. 2. Efficient Drying: After the final wash, immediately and thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove all traces of water.
A high molecular weight, non-polar byproduct is detected. Formation of di(4-tert-butylbenzyl) ether.1. Avoid Strong Bases: Do not use strong bases (NaOH, KOH) during the workup, as this can deprotonate the alcohol byproduct and facilitate its reaction with the starting material.[4] 2. Quench Carefully: If the reaction requires quenching of a strong base, add the quenching agent slowly at low temperature to maintain control over the pH.
Data Summary

Table 1: Factors Influencing Hydrolysis and Mitigation Strategies

FactorImpact on Hydrolysis RateRecommended Condition for Minimization
Temperature Increases with temperaturePerform workup at 0-5 °C
Contact Time Increases with timeMinimize duration of aqueous contact
pH of Wash Strong base may promote side reactionsUse neutral water or weak base (e.g., sat. NaHCO₃)[5]
Solvent Choice Polar solvents can stabilize the carbocationUse a non-polar organic solvent for extraction
Water Content Essential for hydrolysisEnsure rapid and thorough drying of the organic layer

Table 2: Relative Solvolysis Rates of Substituted Benzyl Chlorides

This table illustrates the effect of substituents on the reactivity of benzyl chlorides. Electron-donating groups (like tert-butyl) generally increase the rate of solvolysis via an SN1 mechanism due to carbocation stabilization.

Substituent (para-position)Relative Rate Constant (kₓ/kн)Mechanism Indication
Methoxy (-OCH₃)~2200SN1 (highly stabilized carbocation)[8][9]
tert-Butyl (-C(CH₃)₃) ~17 SN1 (stabilized carbocation)
Methyl (-CH₃)~15SN1
Hydrogen (-H)1Mixed SN1/SN2
Nitro (-NO₂)~0.00001SN2 (destabilized carbocation)[8][9]
Note: Relative rates are compiled from various solvolysis studies and are approximate. The general trend demonstrates the activating effect of the tert-butyl group.
Visualized Pathways and Protocols

The hydrolysis of this compound proceeds through a stabilized benzylic carbocation intermediate.

Hydrolysis cluster_main SN1 Hydrolysis Pathway Start 4-tert-Butylbenzyl Chloride Intermediate Benzylic Carbocation (Resonance Stabilized) Start->Intermediate Slow, Rate- Determining Step Product 4-tert-Butylbenzyl Alcohol Intermediate->Product Fast HCl HCl H2O H₂O (Nucleophile) H2O->Intermediate

Caption: SN1 hydrolysis mechanism of this compound.

A carefully planned aqueous workup is critical to preserving the integrity of the product.

Workup cluster_workflow Recommended Aqueous Workup Workflow A Reaction Mixture B Quench (Cold) e.g., Ice-water A->B C Extract with Organic Solvent B->C D Wash with Cold sat. NaHCO₃ (aq) C->D Separate Layers E Wash with Cold Brine D->E Separate Layers F Dry Organic Layer (e.g., Na₂SO₄) E->F Separate Layers G Filter & Concentrate (Reduced Pressure) F->G H Purified Product G->H

Caption: Workflow for minimizing hydrolysis during aqueous workup.

Key Experimental Protocol

Objective: To perform an aqueous workup on a reaction mixture containing this compound while minimizing hydrolysis.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)

  • Separatory funnel

  • Ice bath

  • Deionized water (cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution (cold)

  • Saturated sodium chloride (Brine) solution (cold)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cooling: Cool the reaction vessel containing the crude this compound in an ice bath to 0-5 °C.

  • Quenching: If the reaction contains highly reactive reagents, quench it by slowly adding cold deionized water or a suitable quenching agent while maintaining the low temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. If the reaction solvent is miscible with water, add a suitable immiscible organic solvent (e.g., ethyl acetate).

  • First Wash (Neutralization): Add a portion of cold, saturated NaHCO₃ solution to the separatory funnel.[5] Gently invert the funnel 3-5 times, venting frequently to release any CO₂ gas that evolves. Do not shake vigorously. Allow the layers to separate and drain the aqueous layer.

  • Second Wash (Brine): Add a portion of cold brine to the organic layer. This helps to break any emulsions and remove bulk water. Gently invert the funnel, allow the layers to separate, and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Continue adding the drying agent until it no longer clumps together. Let it stand for 5-10 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-tert-Butylbenzyl Chloride: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-tert-Butylbenzyl chloride is paramount for the synthesis of safe and effective final products.[1] This guide provides a comparative overview of the standard analytical methods for determining the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods are also discussed to provide a comprehensive analytical landscape.

Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The method offers high sensitivity and specificity, allowing for the detection and identification of trace impurities.

The following protocol is adapted from established methods for similar chlorinated organic compounds and can be optimized for the specific analysis of this compound.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as hexane or dichloromethane, to a final concentration of 1 mg/mL.

  • An internal standard (e.g., decane) can be added to improve quantitative accuracy.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2][4]

  • Injection: 1 µL of the prepared sample is injected in splitless mode to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.

Based on common synthesis routes, such as the chloromethylation of tert-butylbenzene, potential impurities may include:

  • Unreacted tert-butylbenzene

  • Isomers (e.g., 2-tert-Butylbenzyl chloride, 3-tert-Butylbenzyl chloride)

  • Dichlorinated byproducts

  • Residual solvents from the synthesis and purification process.[5][6]

Comparison of Analytical Methods

While GC-MS is a robust method, other techniques can also be employed for purity assessment. The table below compares GC-MS with High-Performance Liquid Chromatography (HPLC) and Titration.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Titration
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, using a liquid mobile phase.Chemical reaction with a standardized solution.
Applicability Ideal for volatile and semi-volatile compounds.Suitable for a wide range of non-volatile and thermally labile compounds.Specific for quantifiable functional groups (e.g., chloride).
Selectivity High; can distinguish between isomers and identify unknown impurities.Moderate to high; depends on column and detector choice.Low; measures total chloride content, not specific compounds.
Sensitivity Very high (ppm to ppb level).High (ppm level).Moderate (percent level).
Quantitative Accuracy Excellent with proper calibration and internal standards.Excellent with proper calibration.Very high for the specific functional group.
Information Provided Purity, identification of impurities, and molecular weight information.Purity and quantification of known impurities.Total amount of a specific functional group.
Sample Throughput Moderate; run times are typically 20-40 minutes per sample.Moderate to high; run times can be shorter than GC.High; can be performed relatively quickly.
Instrumentation Cost HighHighLow

Experimental Workflow and Data Visualization

The logical flow of a GC-MS purity analysis is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-tert-Butylbenzyl chloride Sample Dissolution Dissolve in Solvent Sample->Dissolution InternalStd Add Internal Standard Dissolution->InternalStd Injection Inject into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Quantification Purity Calculation (Area %) Chromatogram->Quantification LibrarySearch Library Search & Impurity ID MassSpectra->LibrarySearch LibrarySearch->Quantification PurityReport PurityReport Quantification->PurityReport Final Purity Report

Caption: Workflow for GC-MS Purity Analysis.

Conclusion and Recommendations

For a comprehensive purity analysis of this compound, GC-MS is the recommended method due to its high sensitivity, selectivity, and ability to identify unknown impurities. It provides a detailed profile of the sample, which is crucial for quality control in research and pharmaceutical applications.

HPLC serves as a viable alternative, particularly if the compound or its potential impurities are thermally unstable. However, it may require more method development to achieve the same level of separation for closely related isomers.

Titration is a cost-effective and rapid method for determining the total chloride content but should be used as a complementary technique to a chromatographic method, as it cannot provide a complete purity profile or identify non-chlorinated impurities.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and throughput needs. For rigorous quality assessment, a combination of chromatographic and spectroscopic techniques will yield the most reliable results.

References

Reactivity Showdown: 4-tert-Butylbenzyl Chloride vs. Unsubstituted Benzyl Chloride in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of reaction kinetics and mechanistic pathways for researchers in synthetic chemistry and drug development.

The substitution of a tert-butyl group at the para position of benzyl chloride significantly influences its reactivity in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 4-tert-Butylbenzyl chloride against its unsubstituted counterpart, supported by experimental data. The focus is on solvolysis reactions, a fundamental class of reactions in organic chemistry, particularly relevant to understanding reaction mechanisms and the stability of intermediates in various synthetic and biological contexts.

Executive Summary of Reactivity

Experimental data consistently demonstrates that this compound is substantially more reactive than unsubstituted benzyl chloride in solvolysis reactions that proceed through an SN1-like mechanism. The presence of the electron-donating tert-butyl group at the para position stabilizes the intermediate benzylic carbocation, thereby accelerating the rate-determining step of the reaction.

Quantitative Data Comparison

The following table summarizes the first-order rate constants for the solvolysis of this compound and benzyl chloride in 80% aqueous ethanol at 25°C.

CompoundRate Constant (k) at 25°C (s⁻¹)Relative Rate
Benzyl Chloride1.12 x 10⁻⁵1
This compound3.73 x 10⁻⁴33.3

Data sourced from studies on the solvolysis of substituted benzyl chlorides in aqueous ethanol.

The data clearly indicates that this compound reacts over 33 times faster than unsubstituted benzyl chloride under these conditions. This marked difference in reactivity is a direct consequence of the electronic effect of the para-substituent.

Mechanistic Insights: The Role of the tert-Butyl Group

The solvolysis of benzyl chlorides can proceed via a spectrum of mechanisms, from a pure SN2 pathway to a pure SN1 pathway. For benzyl chloride itself, the mechanism is often considered borderline. However, the introduction of a strong electron-donating group like a para-tert-butyl group strongly favors the SN1 pathway. This is because the tert-butyl group, through hyperconjugation and inductive effects, effectively stabilizes the positive charge of the benzylic carbocation intermediate that is formed in the rate-determining step of the SN1 reaction.

The correlation of solvolysis rates of para-substituted benzyl chlorides with the Brown σ+ parameter further supports the development of a positive charge at the benzylic carbon in the transition state, a hallmark of the SN1 mechanism.[1]

SN1_Mechanism cluster_benzyl_chloride Unsubstituted Benzyl Chloride cluster_tBu_benzyl_chloride This compound Start_BC Benzyl Chloride TS1_BC Transition State 1 (Carbocation Formation - Slow) Start_BC->TS1_BC Rate-determining step Int_BC Benzylic Carbocation (Less Stabilized) TS1_BC->Int_BC TS2_BC Transition State 2 (Nucleophilic Attack - Fast) Int_BC->TS2_BC + Solvent (Nucleophile) Prod_BC Solvolysis Product TS2_BC->Prod_BC Start_tBu This compound TS1_tBu Transition State 1 (Carbocation Formation - Faster) Start_tBu->TS1_tBu Lower activation energy Int_tBu 4-tert-Butylbenzylic Carbocation (Stabilized by t-Bu group) TS1_tBu->Int_tBu TS2_tBu Transition State 2 (Nucleophilic Attack - Fast) Int_tBu->TS2_tBu + Solvent (Nucleophile) Prod_tBu Solvolysis Product TS2_tBu->Prod_tBu

Caption: Comparative SN1 reaction pathways.

Experimental Protocols

A representative experimental protocol for comparing the solvolysis rates of this compound and benzyl chloride is outlined below. This method relies on monitoring the production of hydrochloric acid over time.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and benzyl chloride in 80% (v/v) aqueous ethanol at a constant temperature.

Materials:

  • This compound

  • Benzyl chloride

  • 95% Ethanol

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Conical flasks with stoppers

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of 80% (v/v) aqueous ethanol by mixing the appropriate volumes of 95% ethanol and deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath (e.g., 25°C).

  • Reaction Initiation:

    • Pipette a known volume (e.g., 50.0 mL) of the thermostated 80% aqueous ethanol into a conical flask.

    • Add a small, accurately weighed amount of either this compound or benzyl chloride to the solvent to create a dilute solution (e.g., ~0.1 M).

    • Stopper the flask, shake vigorously to dissolve the substrate, and immediately start the stopwatch. This is time t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10, 20, or 30 minutes, depending on the expected reaction rate), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a solvent that will stop the reaction, such as acetone, or by cooling it in an ice bath.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the liberated HCl with the standardized sodium hydroxide solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used.

  • Infinity Titration: After the reaction has proceeded for at least 10 half-lives (or is left overnight), perform a final titration on an aliquot of the reaction mixture. This "infinity" reading corresponds to the total amount of HCl produced upon complete reaction.

  • Data Analysis:

    • Calculate the concentration of HCl at each time point.

    • The concentration of the benzyl chloride at time t can be calculated as: [RCl]_t = [RCl]_0 - [HCl]_t.

    • Plot ln([RCl]_t / [RCl]_0) versus time.

    • The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

    • Repeat the entire procedure for the other benzyl chloride derivative under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Prepare_Solvent Prepare 80% Aqueous Ethanol Thermostat Thermostat Solvent at 25°C Prepare_Solvent->Thermostat Start_Reaction Initiate Solvolysis (t=0) Thermostat->Start_Reaction Prepare_Titrant Standardize NaOH Solution Titrate Titrate with NaOH Prepare_Titrant->Titrate Take_Aliquots Withdraw Aliquots at Timed Intervals Start_Reaction->Take_Aliquots Infinity Perform Infinity Titration Start_Reaction->Infinity Quench Quench Reaction Take_Aliquots->Quench Quench->Titrate Calculate_k Calculate Rate Constant (k) from Plot of ln[RCl] vs. time Titrate->Calculate_k Infinity->Calculate_k Compare Compare Reactivity Calculate_k->Compare

Caption: Workflow for comparative solvolysis kinetics.

Conclusion

The presence of a 4-tert-butyl group significantly enhances the reactivity of benzyl chloride in solvolysis reactions, with a rate acceleration of over 30-fold in 80% aqueous ethanol. This is attributed to the stabilization of the benzylic carbocation intermediate, which is a key feature of the predominant SN1 reaction mechanism. For researchers and professionals in drug development and synthetic chemistry, understanding these substituent effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. The provided experimental framework offers a robust method for quantifying such reactivity differences.

References

A Comparative Guide to Alternatives for 4-tert-Butylbenzyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 4-tert-butylbenzyl chloride serves as a versatile reagent, primarily utilized as a protecting group for alcohols and as a substrate in various carbon-carbon bond-forming reactions. The sterically bulky tert-butyl group imparts specific solubility and stability properties. However, a range of alternative reagents can offer advantages in terms of reactivity, ease of cleavage, and functional group tolerance. This guide provides an objective comparison of this compound with its principal alternatives, supported by experimental data and detailed protocols to inform reagent selection in research and development.

Alternatives for Alcohol Protection

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. The benzyl group and its derivatives are widely employed for this purpose due to their general stability. Here, we compare the 4-tert-butylbenzyl (TBB) group with other commonly used benzyl-type protecting groups.

The introduction of these protecting groups typically proceeds via a Williamson ether synthesis, where the corresponding benzyl halide reacts with an alkoxide.

Logical Relationship of Benzyl-type Protecting Groups

Alternatives for Alcohol Protection cluster_benzyl Benzyl Halide Alternatives cluster_nonbenzyl Non-Benzyl Alternative A This compound (TBB-Cl) B p-Methoxybenzyl Chloride (PMB-Cl) A->B Different deprotection C Benzyl Bromide (Bn-Br) A->C Varying reactivity E Silyl Ethers (e.g., TBS-Cl, TIPS-Cl) A->E Different class of protecting group D 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Bromide B->D Orthogonal deprotection Friedel-Crafts Benzylation Workflow A Arene + Benzylating Agent B Add Catalyst (e.g., H₂SO₄ or Ce₂(SO₄)₃) A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/GC) C->D E Work-up and Purification D->E F Benzylated Arene E->F Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B R¹-Pd(II)(X)L₂ A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(R²)L₂ B->C Transmetalation (R²-B(OR)₂) C->A Reductive Elimination (R¹-R²)

Structural Elucidation of 4-tert-Butylbenzyl Chloride: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 4-tert-Butylbenzyl chloride utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and a logical workflow for structural verification.

In the realm of organic synthesis and drug development, unequivocal structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide presents a comprehensive analysis of this compound using both 1H and 13C NMR, offering a comparative perspective against its structural isomer, 3-tert-Butylbenzyl chloride, and the parent compound, Benzyl chloride. The presented data and protocols are intended to assist researchers, scientists, and professionals in the accurate identification and characterization of this important synthetic intermediate.

Comparative NMR Data Analysis

The structural uniqueness of this compound is clearly discernible through the analysis of its NMR spectra when compared to its isomer and parent compound. The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) provide a detailed fingerprint of the molecular environment of each nucleus.

Table 1: 1H and 13C NMR Data Comparison

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound 1H
Ar-H (ortho to CH2Cl)7.35d~8.5
Ar-H (meta to CH2Cl)7.30d~8.5
CH2Cl4.54s-
C(CH3)31.30s-
13C
C-Ar (ipso to C(CH3)3)~151s-
C-Ar (ipso to CH2Cl)~135s-
C-Ar (ortho to C(CH3)3)~128s-
C-Ar (meta to C(CH3)3)~125s-
CH2Cl~46s-
C(CH3)3~34s-
C(CH3)3~31s-
3-tert-Butylbenzyl chloride 1H (Predicted)
Ar-H7.2-7.4m-
CH2Cl~4.5s-
C(CH3)3~1.3s-
13C (Predicted)
C-Ar122-152m-
CH2Cl~46s-
C(CH3)3~34s-
C(CH3)3~31s-
Benzyl chloride 1H
Ar-H7.28-7.40m-
CH2Cl4.57s-
13C
C-Ar (ipso)137.9s-
C-Ar (ortho)128.8s-
C-Ar (meta)128.6s-
C-Ar (para)128.5s-
CH2Cl46.3s-

Note: Some chemical shifts for this compound and 3-tert-Butylbenzyl chloride are predicted based on established substituent effects on benzene rings.

The 1H NMR spectrum of this compound is characterized by two distinct doublets in the aromatic region, a sharp singlet for the benzylic protons, and a prominent singlet for the tert-butyl group.[1] This contrasts with the more complex multiplet expected for the aromatic region of 3-tert-Butylbenzyl chloride and the multiplet observed for benzyl chloride. The symmetry of the para-substituted ring in this compound simplifies the aromatic signals into a classic AA'BB' system, which at lower resolutions may appear as two doublets.

In the 13C NMR spectrum, the number of aromatic signals is indicative of the substitution pattern. For this compound, four distinct aromatic carbon signals are expected due to the plane of symmetry. This is different from the six signals expected for the less symmetrical 3-tert-Butylbenzyl chloride and the four signals for benzyl chloride. The chemical shifts of the benzylic carbon (CH2Cl) and the carbons of the tert-butyl group provide further points of comparison.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for 1H NMR and 50-100 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the sample's solubility and its residual peak should not overlap with signals of interest.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be required depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of 0 to 220 ppm is standard.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is illustrated in the following workflow diagram.

G cluster_0 Start cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison and Confirmation Unknown Unknown Compound (e.g., reaction product) SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) Unknown->SamplePrep NMR_Acq 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acq H_NMR Analyze 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) NMR_Acq->H_NMR C_NMR Analyze 13C NMR Spectrum (Number of Signals, Chemical Shifts) NMR_Acq->C_NMR Comparison Compare Experimental Data with Reference Spectra / Predicted Data H_NMR->Comparison C_NMR->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation.

This systematic approach, combining high-quality data acquisition with careful spectral analysis and comparison, ensures the confident and accurate structural assignment of this compound, a critical step in many chemical research and development endeavors.

References

A Comparative Analysis of Lewis Acid Catalysts for Arylalkylation with 4-tert-Butylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency in Friedel-Crafts Arylalkylation

The Friedel-Crafts arylalkylation is a cornerstone of organic synthesis for forging carbon-carbon bonds, enabling the construction of complex diarylmethane structures that are pivotal in the development of pharmaceuticals and advanced materials. The choice of a Lewis acid catalyst is a critical parameter that dictates the reaction's yield, selectivity, and overall efficiency. This guide presents a comparative study of various Lewis acid catalysts for the arylalkylation of aromatic compounds with 4-tert-butylbenzyl chloride, supported by experimental data from related reactions to inform catalyst selection and experimental design.

Performance Comparison of Lewis Acid Catalysts

Direct comparative studies on a wide range of Lewis acid catalysts for the arylalkylation with this compound under identical conditions are limited in the reviewed literature. However, data from the closely related benzylation of benzene with benzyl chloride, along with qualitative descriptions for other systems, can provide valuable insights into the expected performance of these catalysts. The following table summarizes the relative effectiveness of common Lewis acids in Friedel-Crafts arylalkylation reactions.

Lewis Acid CatalystAromatic SubstrateAlkylating AgentCatalyst LoadingReaction ConditionsConversionProduct SelectivityReference(s)
Aluminum Chloride (AlCl₃) BenzeneBenzyl Chloride0.094 mol/mol of BC358 K, 30 minComplete~58% for Diphenylmethane[1]
Ferric Chloride (FeCl₃) 4-tert-Butyltoluene4-Chlorobenzyl ChlorideCatalyticNot specified-Forms 2-methyl-4'-chloro-5-tert-butyldiphenylmethane without 2-tert-butyl-5-methylchlorodiphenylmethane isomer[2]
Titanium Tetrachloride (TiCl₄) 4-tert-Butyltoluene4-Chlorobenzyl ChlorideCatalyticNot specified-Forms a mixture of isomeric products[2]
Copper(II) Chloride (CuCl₂) BenzeneBenzyl ChlorideMolar ratio of B:BC = 15353 K, 4 hExtremely Low~3% for Diphenylmethane[1]

Note: BC refers to Benzyl Chloride, and B refers to Benzene. The data for AlCl₃ and CuCl₂ are for the benzylation of benzene and serve as a proxy for the reactivity of this compound.

Generally, Aluminum Chloride (AlCl₃) is a highly active catalyst, leading to rapid conversion, though sometimes with lower selectivity due to side reactions.[1] Ferric Chloride (FeCl₃) is considered a milder Lewis acid than AlCl₃ and may offer improved selectivity.[2][3] Titanium Tetrachloride (TiCl₄) is also an effective catalyst, though it can lead to different isomeric product distributions compared to FeCl₃.[2] Copper(II) Chloride (CuCl₂) shows very low activity under conditions where other Lewis acids are effective.[1]

Experimental Protocols

Detailed methodologies for the arylalkylation of an aromatic substrate (e.g., toluene) with this compound using different Lewis acid catalysts are provided below. These protocols are based on standard procedures for Friedel-Crafts alkylations.

Protocol 1: Arylalkylation using Anhydrous Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Toluene (or other aromatic substrate)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (as solvent, optional)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a gas trap for HCl.

  • Charge the flask with anhydrous toluene and cool it in an ice bath to 0-5 °C.

  • Carefully and in portions, add anhydrous aluminum chloride to the stirred toluene. The addition can be exothermic.

  • Dissolve this compound in a minimal amount of anhydrous dichloromethane or toluene and place it in the dropping funnel.

  • Add the this compound solution dropwise to the stirred toluene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol 2: Arylalkylation using Anhydrous Ferric Chloride (FeCl₃)

Materials:

  • Anhydrous Toluene (or other aromatic substrate)

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Ice-cold water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous toluene.

  • Cool the flask in an ice bath and slowly add anhydrous ferric chloride in portions with stirring.

  • Add this compound dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer several times with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Process

The following diagrams illustrate the key steps in a typical Lewis acid-catalyzed arylalkylation experiment and the general signaling pathway of the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Assemble and flame-dry three-necked flask charge_arene 2. Charge with anhydrous arene and cool in ice bath setup->charge_arene add_catalyst 3. Add Lewis acid catalyst (e.g., AlCl3) in portions charge_arene->add_catalyst add_alkyl_halide 4. Add this compound solution dropwise at 0-5°C add_catalyst->add_alkyl_halide stir 5. Stir at room temperature for 1-4 hours add_alkyl_halide->stir monitor 6. Monitor reaction progress by TLC stir->monitor quench 7. Quench with ice-cold water monitor->quench extract 8. Extract product with organic solvent quench->extract wash 9. Wash organic layer extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify product by chromatography or distillation dry->purify

Caption: Experimental workflow for Lewis acid-catalyzed arylalkylation.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound D Formation of Carbocation [4-tBu-C6H4-CH2]+[AlCl4]- A->D + Lewis Acid B Lewis Acid (e.g., AlCl3) B->D C Aromatic Substrate (Arene) E Electrophilic Attack on Arene (Sigma Complex Formation) C->E + Carbocation D->E F Arylalkylation Product E->F - H+ G Regenerated Catalyst + HCl E->G

Caption: Simplified reaction pathway for arylalkylation.

References

Navigating the Synthesis of Acaricides: A Comparative Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of acaricides is a critical aspect of bringing effective pest control solutions to the market. The choice of synthetic route and the intermediates involved can significantly impact the final product's yield, purity, and cost-effectiveness. This guide provides an objective comparison of the efficacy of various intermediates used in the synthesis of prominent acaricides, supported by experimental data and detailed methodologies.

This analysis focuses on the synthetic pathways of four widely used acaricides: Bifenazate, Spirodiclofen, Etoxazole, and derivatives of Abamectin. By examining different synthetic strategies, this guide aims to provide valuable insights for optimizing the production of these essential agricultural compounds.

Bifenazate: A Tale of Five Synthetic Routes

Bifenazate is a non-systemic acaricide effective against all life stages of mites. Its synthesis has been approached through various pathways, with significant differences in overall yield and starting materials. A comprehensive comparison of five distinct routes highlights the trade-offs between the complexity of the synthesis and the efficiency of the process.

Data Summary: Comparison of Bifenazate Synthetic Routes

Route No.Starting MaterialKey IntermediatesOverall Yield (%)
15-Bromo-2-anisidineDiazonium salt, Phenylboronic acid45.2
24-Xenol3-Nitro-4-hydroxybiphenyl, 3-Amino-4-methoxybiphenyl52.5
34-XenolDiisopropyl azodicarboxylate adductNot explicitly stated, involves expensive reagent
44-XenolAlkylated 4-xenol, Diisopropyl azodicarboxylate adduct12.4
54-Chlorophenol4-Chloro-2-nitrophenol, 5-Chloro-2-anisidine, Phenylboronic acid55.3

Table 1: Comparative data for five different synthetic routes to Bifenazate, with overall yields as reported in patent literature.[1]

Experimental Protocols: Key Synthetic Steps

Route 1: From 5-Bromo-2-anisidine

This route involves a Suzuki coupling reaction as a key step to form the biphenyl structure.

  • Diazotization and Reduction: 5-Bromo-2-anisidine is diazotized, followed by reduction to form a hydrazine intermediate.

  • Acylation: The hydrazine intermediate is acylated.

  • Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with phenylboronic acid to yield bifenazate. The reported overall yield for this three-step process is 45.2%.[1]

Route 2: From 4-Xenol (Nitration Pathway)

This pathway introduces the nitrogen functionality through nitration of the biphenyl starting material.

  • Nitration: 4-Xenol is nitrated to yield 3-nitro-4-hydroxybiphenyl.

  • Etherification: The hydroxyl group is methylated.

  • Reduction: The nitro group is reduced to an amino group.

  • Diazotization and Reduction: The amino group is converted to a hydrazine.

  • Acylation: The final acylation step yields bifenazate. This route has a reported overall yield of 52.5%.[1]

Route 5: From 4-Chlorophenol

This longer, six-step route offers the highest reported yield.

  • Nitration: 4-Chlorophenol is nitrated.

  • Methylation: The phenolic hydroxyl group is methylated.

  • Reduction: The nitro group is reduced to an amine.

  • Diazotization and Reduction: The amino group is converted to a hydrazine hydrochloride salt.

  • Condensation: The hydrazine salt is condensed with isopropyl chloroformate.

  • Suzuki Cross-Coupling: The final step involves a Suzuki coupling with phenylboronic acid to give bifenazate with an overall yield of 55.3%.[1]

Logical Relationship of Bifenazate Synthesis Routes

cluster_route1 Route 1 (Yield: 45.2%) cluster_route2 Route 2 (Yield: 52.5%) cluster_route5 Route 5 (Yield: 55.3%) A1 5-Bromo-2-anisidine B1 Diazotization & Reduction A1->B1 C1 Acylation B1->C1 D1 Suzuki Coupling C1->D1 Bifenazate Bifenazate D1->Bifenazate A2 4-Xenol B2 Nitration A2->B2 C2 Etherification B2->C2 D2 Reduction C2->D2 E2 Diazotization & Reduction D2->E2 F2 Acylation E2->F2 F2->Bifenazate A5 4-Chlorophenol B5 Nitration A5->B5 C5 Methylation B5->C5 D5 Reduction C5->D5 E5 Diazotization & Reduction D5->E5 F5 Condensation E5->F5 G5 Suzuki Coupling F5->G5 G5->Bifenazate

Caption: Comparative overview of three synthetic routes to Bifenazate.

Spirodiclofen: A Spirocyclic Acaricide

Spirodiclofen, a member of the tetronic acid class of acaricides, possesses a unique spirocyclic structure. Its synthesis typically starts from cyclohexanone and involves the construction of the tetronic acid ring system.

Data Summary: Spirodiclofen Synthesis

| Starting Material | Key Intermediates | Overall Yield (%) | | :--- | :--- | :--- | :--- | | Cyclohexanone | 1-Cyanocyclohexanol, 1-Hydroxycyclohexanecarboxylic acid ethyl ester, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol | 36.6 |

Table 2: Data for a five-step synthesis of Spirodiclofen from Cyclohexanone.[1]

Experimental Protocol: From Cyclohexanone

  • Addition Reaction: Cyclohexanone reacts with sodium cyanide followed by acidification to form 1-cyanocyclohexanol.

  • Acylation: The hydroxyl group of 1-cyanocyclohexanol is acylated with 2,4-dichlorophenylacetyl chloride.

  • Esterification and Cyclization: The resulting intermediate undergoes esterification and cyclization to form the tetronic acid ring structure, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol.

  • Final Acylation: The enolic hydroxyl group of the tetronic acid intermediate is acylated with 2,2-dimethylbutyryl chloride to yield spirodiclofen. This five-step process has a reported overall yield of 36.6%.[1]

Experimental Workflow for Spirodiclofen Synthesis

Start Cyclohexanone Step1 Addition of NaCN Start->Step1 Intermediate1 1-Cyanocyclohexanol Step1->Intermediate1 Step2 Acylation with 2,4-dichlorophenylacetyl chloride Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Esterification & Cyclization Intermediate2->Step3 Intermediate3 3-(2,4-dichlorophenyl)-2-oxo-1- oxaspiro[4.5]dec-3-en-4-ol Step3->Intermediate3 Step4 Acylation with 2,2-dimethylbutyryl chloride Intermediate3->Step4 End Spirodiclofen Step4->End

Caption: Step-wise synthesis of Spirodiclofen from cyclohexanone.

Etoxazole: Leveraging 2,6-Difluorobenzamide

Etoxazole is a narrow-spectrum acaricide that inhibits the molting of mites. A common synthetic route starts with 2,6-difluorobenzamide.

Data Summary: Etoxazole Synthesis

| Starting Material | Key Intermediates | Reaction Yield (%) | | :--- | :--- | :--- | :--- | | 2,6-Difluorobenzamide | N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide | Higher than conventional method |

Table 3: Comparison of a synthetic route for Etoxazole with a conventional method.[2]

Experimental Protocol: From 2,6-Difluorobenzamide

  • Intermediate Formation: 2,6-Difluorobenzamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst to form the intermediate N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide.

  • Ring Closure: The intermediate is then reacted with 4-tert-butyl-2-ethoxyphenol in the presence of a base to form the oxazoline ring and yield etoxazole. A patent describing this process claims a higher yield than "conventional methods" by optimizing reaction conditions, including the use of ultrasound.[2]

Signaling Pathway of Etoxazole Synthesis

A 2,6-Difluorobenzamide D N-(1-methoxy-2-chloroethyl)- 2,6-difluorobenzamide A->D B Chloroacetaldehyde dimethyl acetal B->D C Acid Catalyst C->D G Etoxazole D->G E 4-tert-butyl-2-ethoxyphenol E->G F Base F->G

Caption: Key reagents and intermediates in the synthesis of Etoxazole.

Abamectin Derivatives: The Semi-Synthetic Approach

Abamectin, a macrocyclic lactone produced by fermentation, is a potent acaricide and insecticide. Chemical modification of the abamectin molecule has led to the development of important derivatives with improved properties, such as ivermectin.

Data Summary: Synthesis of Ivermectin from Abamectin B2

Starting MaterialKey StepsOverall Yield (%)
Abamectin B2Protection, Oxidation, Hydrazone formation, Reduction67-72

Table 4: A four-step semi-synthetic route to Ivermectin from Abamectin B2.[3]

Experimental Protocol: Ivermectin from Abamectin B2

This process involves the selective reduction of the 22,23-double bond of the abamectin B2 component.

  • Protection: The 4''- and 5-position hydroxyl groups of abamectin B2 are protected.

  • Oxidation: The 23-position hydroxyl group is oxidized to a ketone.

  • Hydrazone Formation: The 23-keto group is converted to a sulfonyl hydrazone.

  • Reduction and Deprotection: The sulfonyl hydrazone is reduced, and the protecting groups are removed to yield ivermectin. This method reports a total yield of 67-72%.[3]

Another approach for the synthesis of ivermectin from abamectin involves a catalytic hydrogenation reaction, which has been reported to achieve a conversion rate of 75% and a selectivity of 77%.[4]

Experimental Workflow for Ivermectin Synthesis

Start Abamectin B2 Step1 Protection of 4''- and 5-OH Start->Step1 Intermediate1 Protected Abamectin B2 Step1->Intermediate1 Step2 Oxidation of 23-OH Intermediate1->Step2 Intermediate2 23-Keto Intermediate Step2->Intermediate2 Step3 Sulfonyl Hydrazone Formation Intermediate2->Step3 Intermediate3 23-Sulfonyl Hydrazone Step3->Intermediate3 Step4 Reduction and Deprotection Intermediate3->Step4 End Ivermectin Step4->End

Caption: Semi-synthesis of Ivermectin from Abamectin B2.

Conclusion

The synthesis of acaricides is a field of continuous innovation, with new routes and intermediates being constantly explored to improve efficiency and reduce costs. For Bifenazate , the choice of starting material, from 5-bromo-2-anisidine to 4-chlorophenol, significantly influences the overall yield, with the latter offering a more efficient, albeit longer, pathway. The synthesis of Spirodiclofen is a multi-step process where optimizing each step is crucial for achieving a reasonable overall yield. For Etoxazole , advancements in reaction conditions, such as the use of ultrasound, can lead to improved yields from common intermediates like 2,6-difluorobenzamide. Finally, the semi-synthesis of Abamectin derivatives like Ivermectin demonstrates the power of chemical modification to enhance the properties of natural products, with various reductive methods offering high-yield pathways.

This comparative guide underscores the importance of a thorough evaluation of synthetic intermediates and methodologies in the development of effective and economically viable acaricides. The data and protocols presented here offer a valuable resource for researchers and professionals in the agrochemical industry.

References

The Economic Imperative of High-Purity 4-tert-Butylbenzyl Chloride in Pharmaceutical Manufacturing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed economic analysis reveals that the utilization of high-purity (≥99%) 4-tert-Butylbenzyl chloride in the synthesis of pharmaceuticals, such as the antihistamine Buclizine, presents a compelling case for long-term cost-effectiveness and manufacturing efficiency. While the initial procurement cost of high-purity intermediates is higher, the downstream benefits—including increased reaction yields, reduced purification costs, and improved final product purity—outweigh the initial investment when compared to the use of lower-purity alternatives or different synthetic routes.

High-purity this compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly certain antiallergic drugs. Its molecular structure allows for its incorporation as a key building block in complex active pharmaceutical ingredients (APIs). The purity of this raw material has a direct and significant impact on the entire manufacturing process, influencing not only the chemical reactions but also the economic viability of the final drug product.

Comparative Synthesis of Buclizine: A Case Study

To illustrate the economic implications, this guide compares two synthetic pathways for the antihistamine Buclizine: the conventional route utilizing this compound and a viable alternative pathway involving reductive amination.

1. Conventional Synthesis via N-Alkylation:

The established method for synthesizing Buclizine involves the N-alkylation of 1-((4-chlorophenyl)phenylmethyl)piperazine with this compound. The purity of the this compound used in this step is a critical determinant of the reaction's success.

2. Alternative Synthesis via Reductive Amination:

An alternative approach to synthesizing Buclizine and its analogs is through reductive amination. This method avoids the use of benzyl chlorides and instead utilizes the corresponding aldehyde, in this case, 4-tert-Butylbenzaldehyde, which reacts with 1-((4-chlorophenyl)phenylmethyl)piperazine in the presence of a reducing agent.

Economic Analysis: High-Purity vs. Alternatives

A comprehensive cost-benefit analysis underscores the advantages of using high-purity this compound.

ParameterHigh-Purity (≥99%) this compound RouteLower-Purity this compound Route (Estimated)Reductive Amination Route (Alternative)
Starting Material Cost Higher initial investment.Lower initial investment.Moderate, dependent on 4-tert-Butylbenzaldehyde price.
Reaction Yield High, typically >85%.Lower, due to side reactions from impurities.Generally high, but can be sensitive to reaction conditions.
Final Product Purity High, requiring fewer purification steps.Lower, with a more complex impurity profile.High, with potentially different impurity profiles to manage.
Purification Costs Lower, due to cleaner reaction and fewer byproducts.Higher, requiring more complex and costly purification methods (e.g., multiple crystallizations, chromatography).Moderate, depending on the efficiency of the reduction step and catalyst removal.
Waste Generation Lower, contributing to a greener manufacturing process.Higher, due to the formation of byproducts and increased use of solvents for purification.Moderate, with waste primarily from the reducing agent and solvents.
Overall Process Efficiency High, with predictable outcomes and less batch-to-batch variability.Lower, with a higher risk of batch failure and rework.Can be high, but may require more stringent process control.
Estimated Overall Cost Lower long-term cost due to higher yields and reduced downstream processing.Higher long-term cost due to lower yields, extensive purification, and potential for batch rejection.Potentially competitive, but dependent on the relative cost and availability of starting materials and reagents.

Note: The data in this table is a synthesis of general principles in pharmaceutical manufacturing and available information on related chemical reactions. Specific quantitative data for direct head-to-head comparisons are often proprietary.

The use of lower-purity this compound introduces impurities that can lead to a cascade of negative consequences. These impurities can participate in side reactions, resulting in a lower yield of the desired Buclizine and the formation of a complex mixture of byproducts. The subsequent purification of the API becomes significantly more challenging and expensive, often requiring multiple crystallization steps or even costly chromatographic purification.[1] This not only increases direct manufacturing costs but also extends production timelines and increases the risk of batch failure, which can have severe financial implications.

In contrast, starting with high-purity this compound ensures a cleaner reaction profile, leading to a higher yield of the final product and a simpler purification process.[2] This translates to lower solvent consumption, reduced energy usage for purification, and a more environmentally friendly process. The predictability and robustness of the synthesis are also enhanced, which is a critical factor in pharmaceutical manufacturing where consistency and quality are paramount.

The alternative reductive amination route presents a viable option, particularly from a green chemistry perspective, as it avoids the use of a lachrymatory benzyl chloride.[3] However, the economic feasibility of this route is highly dependent on the relative cost and availability of 4-tert-Butylbenzaldehyde versus this compound, as well as the cost of the necessary reducing agents and catalysts. While this route can offer high yields, it may also require careful optimization of reaction conditions to control the formation of different byproducts.

Experimental Protocols

Synthesis of Buclizine via N-Alkylation

Materials:

  • 1-((4-chlorophenyl)phenylmethyl)piperazine

  • High-purity this compound (≥99%)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1-((4-chlorophenyl)phenylmethyl)piperazine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of high-purity this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude Buclizine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Buclizine.

Alternative Synthesis of Buclizine via Reductive Amination (General Protocol)

Materials:

  • 1-((4-chlorophenyl)phenylmethyl)piperazine

  • 4-tert-Butylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • To a stirred solution of 1-((4-chlorophenyl)phenylmethyl)piperazine (1 equivalent) and 4-tert-Butylbenzaldehyde (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude Buclizine.

  • Purify the crude product by recrystallization or column chromatography to yield pure Buclizine.[3][4][5][6][7]

Visualizing the Synthetic Pathways

Buclizine_Synthesis cluster_0 Conventional N-Alkylation Route cluster_1 Alternative Reductive Amination Route Piperazine_Intermediate_1 1-((4-chlorophenyl)phenylmethyl)piperazine Buclizine_1 Buclizine Piperazine_Intermediate_1->Buclizine_1 K₂CO₃, DMF 4tBBCl High-Purity this compound 4tBBCl->Buclizine_1 Piperazine_Intermediate_2 1-((4-chlorophenyl)phenylmethyl)piperazine Iminium_Ion Iminium Ion Intermediate Piperazine_Intermediate_2->Iminium_Ion 4tBBCHO 4-tert-Butylbenzaldehyde 4tBBCHO->Iminium_Ion Buclizine_2 Buclizine Iminium_Ion->Buclizine_2 NaBH(OAc)₃

Caption: Comparative synthetic pathways for Buclizine.

Logical Workflow for Economic Evaluation

Economic_Evaluation_Workflow Start Select Synthetic Route Route_A High-Purity 4-tBBCl Start->Route_A Route_B Lower-Purity 4-tBBCl Start->Route_B Route_C Reductive Amination Start->Route_C Cost_Analysis Cost of Goods (COGS) Analysis Route_A->Cost_Analysis Route_B->Cost_Analysis Route_C->Cost_Analysis Yield_Purity Analyze Yield and Purity Data Cost_Analysis->Yield_Purity Downstream_Costs Evaluate Downstream Costs (Purification, Waste) Yield_Purity->Downstream_Costs Decision Optimal Economic Pathway Downstream_Costs->Decision

Caption: Workflow for the economic evaluation of synthetic routes.

Conclusion

The economic analysis strongly supports the use of high-purity (≥99%) this compound in pharmaceutical manufacturing. The initial higher cost of the raw material is a strategic investment that pays dividends in the form of higher yields, simplified purification processes, reduced waste, and greater overall process control and reliability. For pharmaceutical companies aiming to optimize their manufacturing processes, ensure consistent product quality, and maintain a competitive edge, the choice of high-purity intermediates is not just a matter of chemical necessity but a sound economic decision. While alternative routes like reductive amination offer potential advantages, a thorough cost-benefit analysis, considering the specific market prices of all raw materials and reagents, is essential to determine the most economically favorable pathway for a given manufacturing scenario.

References

Mechanistic comparison of SN1 reactions for different tertiary alkyl halides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, a thorough understanding of nucleophilic substitution reactions is paramount. The unimolecular nucleophilic substitution (SN1) reaction, in particular, is a fundamental mechanism for the substitution of a leaving group on a tertiary carbon. This guide provides an objective, data-driven comparison of the SN1 reactivity of different tertiary alkyl halides, focusing on the critical role of the leaving group.

The SN1 Mechanism: A Two-Step Process

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a planar carbocation intermediate.[1][2] This step is the slowest because it requires the breaking of a covalent bond and the formation of charged species. The second step is a rapid attack of the nucleophile on the electrophilic carbocation, which can occur from either face of the planar intermediate, often leading to a racemic mixture of products if the starting material is chiral.[3] The stability of the carbocation intermediate is a key factor, which is why tertiary alkyl halides readily undergo SN1 reactions, as they form the most stable tertiary carbocations.[4]

The Decisive Role of the Leaving Group

In the context of comparing different tertiary alkyl halides, such as tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide, the primary differentiator in their SN1 reaction rates is the nature of the halide leaving group.[5] The rate-determining step involves the cleavage of the carbon-halogen bond.[2] A better leaving group is one that is more stable on its own after it has departed with the electron pair from the bond.[6]

Good leaving groups are typically weak bases.[5][7] This is because weak bases are less likely to donate their electrons back to the carbocation and reform the starting material.[7] For the halogens, the leaving group ability increases as we go down the periodic table. Iodide (I⁻) is the best leaving group among the common halides, followed by bromide (Br⁻), and then chloride (Cl⁻).[5] This trend is due to the increasing size and polarizability of the halide ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability. Consequently, the carbon-iodine bond is the weakest, and the carbon-chlorine bond is the strongest among these three, directly impacting the activation energy of the first step.

Quantitative Comparison of Reaction Rates

The effect of the leaving group on the rate of SN1 reactions can be quantified by comparing the rate constants of solvolysis for different tertiary alkyl halides under identical conditions. The following table summarizes the rate constants for the solvolysis of tert-butyl halides in ethanol at 25°C.

Tertiary Alkyl HalideLeaving GroupRate Constant (k) in s⁻¹ (Ethanol, 25°C)Relative Rate
tert-Butyl ChlorideCl⁻1.4 x 10⁻⁶1
tert-Butyl BromideBr⁻5.3 x 10⁻⁵38
tert-Butyl IodideI⁻1.8 x 10⁻⁴129

Data extrapolated from various sources for illustrative comparison.

As the data clearly indicates, the rate of the SN1 reaction increases significantly as the leaving group becomes more stable, with tert-butyl iodide reacting the fastest.

Experimental Protocol: Measuring SN1 Reaction Rates via Solvolysis

A common method to determine the rate of an SN1 reaction for a tertiary alkyl halide is through a solvolysis experiment, where the solvent also acts as the nucleophile. The following protocol outlines a general procedure for monitoring the solvolysis of a tertiary alkyl halide like tert-butyl chloride in an aqueous ethanol solution.

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide.

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride)

  • Aqueous ethanol solution (e.g., 50:50 by volume)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Burette, pipette, Erlenmeyer flasks, stopwatch

Procedure:

  • Reaction Setup: A known volume of the aqueous ethanol solvent is placed in an Erlenmeyer flask. A few drops of the acid-base indicator are added.

  • Initiation: A precise amount of the tertiary alkyl halide is added to the flask, and the stopwatch is started immediately. The solution is mixed thoroughly.

  • Monitoring: The solvolysis reaction produces a hydrohalic acid (e.g., HCl), which causes the indicator to change color.

  • Titration: As the acid is produced, the reaction mixture is titrated with the standardized NaOH solution. The goal is to maintain the neutral color of the indicator.

  • Data Collection: The volume of NaOH added is recorded at regular time intervals until the reaction is complete. The total volume of NaOH required corresponds to the initial amount of the alkyl halide.

  • Data Analysis: The concentration of the unreacted alkyl halide at each time point can be calculated from the volume of NaOH added. A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) R_X Tertiary Alkyl Halide (R-X) Carbocation Tertiary Carbocation (R⁺) R_X->Carbocation Heterolysis X_minus Halide Ion (X⁻) R_X->X_minus Carbocation2 Tertiary Carbocation (R⁺) Nucleophile Nucleophile (Nu⁻) Product Substitution Product (R-Nu) Nucleophile->Product Carbocation2->Product Attack

Caption: The two-step mechanism of an SN1 reaction.

Experimental_Workflow start Start prep Prepare aqueous ethanol solvent with indicator start->prep add_halide Add tertiary alkyl halide and start timer prep->add_halide monitor Monitor color change due to acid production add_halide->monitor titrate Titrate with NaOH to maintain neutrality monitor->titrate record Record volume of NaOH vs. time titrate->record repeat Repeat until reaction is complete? record->repeat repeat->monitor No analyze Plot ln[R-X] vs. time and determine rate constant (k) repeat->analyze Yes end End analyze->end

Caption: Workflow for determining SN1 reaction rates.

References

Spectroscopic Fingerprints: A Comparative Analysis of 4-tert-Butylbenzyl Chloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 4-tert-Butylbenzyl chloride and its ortho- and meta-isomers. This report presents a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations.

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomeric compounds are paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of this compound and its positional isomers, 2-tert-Butylbenzyl chloride and 3-tert-Butylbenzyl chloride, offering a critical resource for unambiguous identification and quality control.

Structural Isomers Under Investigation

The three isomers of tert-Butylbenzyl chloride share the same molecular formula (C₁₁H₁₅Cl) but differ in the substitution pattern of the tert-butyl and chloromethyl groups on the benzene ring. These structural nuances give rise to unique spectroscopic signatures.

Figure 1: Chemical structures of the three positional isomers of tert-Butylbenzyl chloride.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, 2-tert-Butylbenzyl chloride, and 3-tert-Butylbenzyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are highly sensitive to the electronic environment and the proximity of other protons.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound ~7.35d, J ≈ 8.5 Hz2HAr-H (ortho to CH₂Cl)
~7.30d, J ≈ 8.5 Hz2HAr-H (ortho to t-Bu)
~4.54s2H-CH₂Cl
~1.30s9H-C(CH₃)₃
2-tert-Butylbenzyl chloride ~7.40-7.20m4HAr-H
~4.65s2H-CH₂Cl
~1.40s9H-C(CH₃)₃
3-tert-Butylbenzyl chloride ~7.30-7.15m4HAr-H
~4.55s2H-CH₂Cl
~1.32s9H-C(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Compound Chemical Shift (δ, ppm) Assignment
This compound ~151.0Ar-C (para to CH₂Cl)
~135.0Ar-C (ipso to CH₂Cl)
~128.5Ar-CH (ortho to CH₂Cl)
~125.5Ar-CH (ortho to t-Bu)
~46.0-CH₂Cl
~34.5-C(CH₃)₃
~31.0-C(CH₃)₃
2-tert-Butylbenzyl chloride Data not available
3-tert-Butylbenzyl chloride Data not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Compound Wavenumber (cm⁻¹) Intensity Assignment
This compound ~2960StrongC-H stretch (t-Bu)
~1610, ~1510MediumC=C stretch (aromatic)
~1270StrongC-H bend (t-Bu)
~820StrongC-H bend (p-disubstituted)
~680StrongC-Cl stretch
2-tert-Butylbenzyl chloride Data not available
3-tert-Butylbenzyl chloride Data not available

Note: While a full peak list for this compound is not available, the characteristic peaks are listed. The IR spectra of the ortho and meta isomers would differ primarily in the C-H bending region for the substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structure.

Compound m/z Relative Intensity Assignment
This compound 182/184Moderate[M]⁺ (Molecular ion)
167/169High[M - CH₃]⁺
147High[M - Cl]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
57Very High[C₄H₉]⁺ (tert-Butyl cation)
2-tert-Butylbenzyl chloride Data not available
3-tert-Butylbenzyl chloride Data not available

Note: The mass spectrum of this compound is characterized by a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation. The presence of chlorine is indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (M and M+2 peaks in a ~3:1 ratio). The fragmentation patterns of the ortho and meta isomers are expected to be similar, with potential minor differences in the relative intensities of the fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. A standard single-pulse experiment was used with a pulse width of 30-45 degrees, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds were employed. Several hundred to several thousand scans were typically required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6 mL CDCl3 with TMS Transfer Transfer to 5 mm NMR tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS/Solvent Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Safety Operating Guide

Proper Disposal of 4-tert-Butylbenzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper handling and disposal of 4-tert-Butylbenzyl chloride (CAS No: 19692-45-6), a corrosive organic compound that requires careful management to ensure laboratory safety and environmental protection. Adherence to these procedures is critical to mitigate risks associated with this chemical.

Immediate Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[2][4] Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[2][5] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative and classification data for this compound.

ParameterValueSource(s)
UN Number UN1760 / UN3265[2][5]
Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (4-(tert-Butyl)benzylchloride)[2][4]
Hazard Class 8 (Corrosive)[2][5]
Packing Group II or III[2][5]
EPA Hazardous Waste Code D002 (Characteristic of Corrosivity)[5][6][7]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to transfer it to an approved and licensed hazardous waste disposal facility.[1][2][5][8] Waste generators must comply with all local, regional, and national regulations concerning hazardous waste management.[6]

On-Site Neutralization Protocol for Small Quantities

For experienced laboratory personnel, small residual amounts of this compound may be neutralized in the lab before disposal. This procedure is based on the hydrolysis of benzyl chlorides to the less harmful corresponding alcohol. This should only be performed by trained individuals with a thorough understanding of the reaction and associated hazards.

Objective: To hydrolyze this compound to 4-tert-Butylbenzyl alcohol.

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (e.g., 2.5 M)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (e.g., round-bottom flask) of appropriate size

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available for cooling the reaction if necessary.

  • Reaction Setup: Place the small quantity of this compound waste into the reaction vessel. If the waste is in a non-reactive solvent, it can be used directly.

  • Neutralization: Slowly add an aqueous solution of sodium carbonate or a 2.5 M sodium hydroxide solution to the stirring waste.[1] The reaction is exothermic, so the addition should be gradual to control the temperature. Use an ice bath to maintain the temperature if the reaction becomes too vigorous.

  • Monitoring: Continue stirring the mixture. The hydrolysis of the benzyl chloride will occur, forming 4-tert-Butylbenzyl alcohol and the corresponding salt (sodium chloride).

  • Completion and pH Check: After the reaction is complete (e.g., no more heat is generated), check the pH of the aqueous layer to ensure it is neutral (pH 6-8). If necessary, adjust the pH with a suitable acid or base.

  • Final Disposal: The resulting mixture, containing 4-tert-Butylbenzyl alcohol, should be collected as hazardous waste. Although less hazardous than the starting material, it should still be disposed of through a licensed waste management company. Do not pour the final mixture down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_disposal_options Disposal Options cluster_final_disposal Final Disposal start Identify 4-tert-Butylbenzyl Chloride Waste is_small Is it a small residual quantity? start->is_small direct_disposal Direct Disposal as Hazardous Waste is_small->direct_disposal No in_lab_treatment In-Lab Neutralization (Hydrolysis) is_small->in_lab_treatment Yes collect_waste Collect in a labeled, compatible waste container direct_disposal->collect_waste neutralized_waste Collect neutralized waste for disposal in_lab_treatment->neutralized_waste approved_facility Dispose through an approved hazardous waste facility collect_waste->approved_facility neutralized_waste->approved_facility

Caption: Disposal decision workflow for this compound.

Decontamination of Equipment

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or earth) to absorb any gross contamination.[2][6]

  • Washing: Wash the equipment with soap and water.

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent, such as acetone or ethanol, to remove any remaining residue. Collect the solvent rinse as hazardous waste.

  • Final Rinse: Perform a final rinse with water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 4-tert-Butylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-tert-Butylbenzyl chloride (CAS No. 19692-45-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[1] Inhalation of vapors may cause respiratory irritation.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 1B: Causes severe skin burns.
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.
Specific Target Organ Toxicity May cause respiratory irritation.
Signal Word Danger

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double nitrile or Viton® gloves.[2] For extended contact, Viton® is recommended.Protects against skin corrosion. Double gloving provides additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and the lachrymatory effects of the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[3][4] For situations with potential for aerosol generation, a P95 or P100 particulate pre-filter should be used in conjunction with the organic vapor cartridge.[5][6]Protects against inhalation of harmful vapors and potential aerosols.
Protective Clothing A chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemically resistant apron is also recommended.Prevents skin contact with the corrosive liquid.

Operational Plan: Step-by-Step Handling Procedure

Engineering Control: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation and Inspection

  • Before starting work, ensure that the chemical fume hood is functioning correctly.

  • Inspect all required PPE for integrity (no rips, tears, or holes).

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Have a spill kit readily available.

Step 2: Handling and Dispensing

  • Don all required PPE before handling the chemical.

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Keep the container of this compound sealed when not in use.

  • Work with the smallest quantity of the chemical necessary for the experiment.

Step 3: Post-Handling

  • After handling, decontaminate any surfaces that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Spill For small spills (that can be cleaned up in 10 minutes), trained personnel wearing appropriate PPE can absorb the spill with an inert dry material (e.g., sand, vermiculite).[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step 1: Waste Segregation

  • Collect all this compound waste (including contaminated gloves, absorbent materials, and empty containers) in a designated, compatible waste container.

  • This waste is classified as halogenated organic waste and must be segregated from non-halogenated waste streams.[7]

Step 2: Containerization and Labeling

  • Use a chemically resistant, leak-proof container with a secure lid for waste collection.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Lachrymator).

Step 3: Storage and Pickup

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep1->prep2 prep3 Ensure Access to Emergency Equipment prep2->prep3 handle1 Carefully Dispense This compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Procedure Complete clean2 Properly Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Halogenated Waste clean3->disp1 Generate Waste disp2 Containerize and Label Waste disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.